2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Description
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Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-3-4-10(13)5-11(9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 |
InChI Key |
ZOSAQNWGEAQEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde CAS number search
The following technical guide details the chemical identity, synthesis, and applications of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde , a specialized organic intermediate.
Executive Summary & Chemical Identity
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a rare positional isomer of the more commonly utilized pharmaceutical intermediates 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde and 4-(cyclopropylmethoxy)-2-hydroxybenzaldehyde. While its isomers are key building blocks for phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast) and other anti-inflammatory agents, the 2,4-isomer serves primarily as a custom synthesis target , impurity reference standard , or specialized scaffold for exploring structure-activity relationships (SAR) in drug discovery.
Chemical Data Table
| Property | Specification |
| Chemical Name | 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde |
| CAS Number | Not widely listed (Custom Synthesis); See Note 1 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | O=Cc1ccc(O)cc1OCC1CC1 |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Key Functional Groups | Aldehyde (C-1), Cyclopropylmethoxy (C-2), Hydroxyl (C-4) |
> Note 1: The specific CAS for this 2,4-isomer is not indexed in standard public registries (PubChem, CAS Common Chemistry) as a commodity chemical. It is frequently confused with its isomers: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS 25934-52-5) and 4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde (CAS 1243373-53-6) . Researchers must verify the substitution pattern via NMR.
Synthesis & Production Protocols
Synthesizing the 2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde isomer presents a regioselectivity challenge. The starting material, 2,4-dihydroxybenzaldehyde , contains two hydroxyl groups with distinct pKa values. The 4-OH is more acidic and nucleophilic, while the 2-OH is involved in an intramolecular hydrogen bond with the aldehyde carbonyl, reducing its reactivity.
Strategic Analysis: Regioselectivity
-
Direct Alkylation: Reaction with cyclopropylmethyl bromide typically yields the 4-O-alkylated product (major) and the 2,4-bis-alkylated product. The desired 2-O-alkylated product is a minor component.
-
Protection Strategy (Recommended): To selectively alkylate the 2-position, the 4-OH must be protected or a different starting scaffold (e.g., 2,4-dihydroxyacetophenone) utilized, followed by oxidation.
Recommended Synthesis Workflow (Protection Route)
This protocol ensures high regioselectivity for the 2-position.
Step 1: Selective Protection of 4-OH
-
Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.0 eq), K₂CO₃ (1.1 eq), Acetone.
-
Procedure: Reflux for 4-6 hours. The 4-OH reacts preferentially due to higher acidity.
-
Product: 4-(Benzyloxy)-2-hydroxybenzaldehyde.
Step 2: Alkylation of 2-OH
-
Reagents: 4-(Benzyloxy)-2-hydroxybenzaldehyde (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), K₂CO₃ (2.0 eq), DMF (N,N-Dimethylformamide).
-
Procedure: Heat at 60-80°C for 12 hours. The intramolecular H-bond is overcome by the polar solvent and heat.
-
Product: 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde.
Step 3: Deprotection (Hydrogenolysis)
-
Reagents: H₂ gas (balloon or 1 atm), Pd/C (10% wt), Methanol/THF.
-
Procedure: Stir at RT for 2-4 hours. Monitor by TLC to avoid reducing the aldehyde or cyclopropyl ring (cyclopropyl rings are generally stable under mild hydrogenolysis, but care is needed).
-
Alternative: Use mild acid hydrolysis if an acetal protecting group was used, or specific debenzylation conditions (e.g., BCl₃ at -78°C) if ring opening is a risk.
-
-
Final Product: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde .
Synthesis Logic Diagram
Caption: Step-by-step synthetic pathway designed to overcome the natural reactivity preference of the 4-hydroxyl group.
Applications & Significance
While less common than its 3,4-isomer counterpart (a precursor to Roflumilast), the 2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde isomer is critical in specific contexts:
-
Impurity Profiling: In the industrial synthesis of 4-(cyclopropylmethoxy)-2-hydroxybenzaldehyde (used in novel PDE4 inhibitors), the 2,4-isomer may form as a byproduct. Isolating and characterizing it allows for rigorous quality control (QC) in GMP environments.
-
Structure-Activity Relationship (SAR) Studies: Drug discovery programs often synthesize "scaffold hops" where substituents are moved around the benzene ring to optimize binding affinity. The 2-alkoxy position alters the steric environment near the aldehyde (or subsequent pharmacophore), potentially improving selectivity against off-target kinases.
-
Coumarin/Chromone Synthesis: Reaction of this aldehyde with active methylene compounds (e.g., diethyl malonate) via Knoevenagel condensation yields 7-hydroxy-5-(cyclopropylmethoxy)coumarins, which are explored for anticoagulant and antioxidant activities.
Analytical Characterization
To distinguish this compound from its isomers, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are required.
Expected NMR Signature (DMSO-d₆)
-
¹H NMR:
-
Aldehyde (-CHO): Singlet at ~10.2 ppm. (Note: The 2-alkoxy group breaks the intramolecular H-bond typical of salicylaldehydes, shifting this peak slightly upfield compared to the 2-hydroxy isomer).
-
Aromatic Protons:
-
H-3: Doublet (or meta-coupled singlet) ~6.5 ppm.
-
H-5: Doublet of doublets ~6.4 ppm.
-
H-6: Doublet ~7.6 ppm (deshielded by carbonyl).
-
-
Cyclopropylmethoxy:
-
-OCH₂-: Doublet ~3.9 ppm.
-
Cyclopropyl CH: Multiplet ~1.2 ppm.
-
Cyclopropyl CH₂: Multiplets ~0.3–0.6 ppm.
-
-
Hydroxyl (-OH): Broad singlet ~10.5 ppm (exchangeable).
-
Isomer Differentiation Table
| Isomer | Key ¹H NMR Feature | Reactivity (FeCl₃ Test) |
| 2-(Cyclopropylmethoxy)-4-hydroxy | No H-bond on CHO; H-3 is shielded. | Negative (No free phenolic OH ortho to CHO) |
| 4-(Cyclopropylmethoxy)-2-hydroxy | CHO signal >11.0 ppm (H-bonded); H-3 is shielded. | Positive (Violet color) |
| 3-(Cyclopropylmethoxy)-4-hydroxy | Ortho-coupling pattern (H-5/H-6). | Negative (No free phenolic OH ortho to CHO) |
Safety & Handling (MSDS Summary)
As a benzaldehyde derivative, standard safety protocols apply.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.
References
-
PubChem. Compound Summary: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (Isomer Reference). National Library of Medicine. Available at: [Link]
-
ChemSRC. Search Results for Cyclopropylmethoxy-hydroxybenzaldehyde derivatives. Available at: [Link]
- Google Patents.WO2018005374A1 - Immunomodulator compounds (Synthesis of related benzaldehydes).
An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, a synthetic aromatic aldehyde with potential applications in medicinal chemistry and drug development. The guide details the compound's molecular formula, molecular weight, and a proposed synthetic route via regioselective alkylation of 2,4-dihydroxybenzaldehyde. It further outlines the necessary spectroscopic techniques for its characterization, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and discusses the significance of its structural motifs in the context of modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.
Introduction
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a substituted aromatic aldehyde featuring a cyclopropylmethoxy group at the 2-position and a hydroxyl group at the 4-position of the benzaldehyde scaffold. The incorporation of a cyclopropyl ring, a small, strained carbocycle, into molecular frameworks is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties. The benzaldehyde moiety itself is a versatile pharmacophore and a key intermediate in the synthesis of a wide array of pharmaceutical compounds. This guide aims to provide a detailed technical resource on the synthesis and characterization of this compound, laying the groundwork for its further exploration in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Molecular Formula and Molecular Weight
Based on its chemical structure, the molecular formula and molecular weight of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde have been determined. This information is critical for stoichiometric calculations in synthesis and for analytical characterization. An isomeric compound, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, has a confirmed molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , which will be identical for the target compound[1][2].
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
Synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
The synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde can be strategically achieved through the regioselective alkylation of a readily available starting material, 2,4-dihydroxybenzaldehyde. The key challenge in this synthesis is to selectively alkylate the hydroxyl group at the 4-position over the more sterically hindered and hydrogen-bonded hydroxyl group at the 2-position.
Synthetic Pathway
The proposed synthetic route involves the Williamson ether synthesis, a reliable and widely used method for forming ethers.
Caption: Proposed synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde.
Experimental Protocol
This protocol is based on established methods for the regioselective alkylation of dihydroxybenzaldehydes.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
(Bromomethyl)cyclopropane
-
Cesium Bicarbonate (CsHCO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add cesium bicarbonate (1.5 eq).
-
Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde.
Causality of Experimental Choices:
-
Cesium Bicarbonate: A mild base is crucial for the selective deprotonation of the more acidic 4-hydroxyl group. Stronger bases could lead to the deprotonation of both hydroxyl groups, resulting in a mixture of mono- and di-alkylated products.
-
Acetonitrile: A polar aprotic solvent is used to dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and byproducts, ensuring high purity of the final compound.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet | 1H |
| Aromatic (Ar-H) | 6.5 - 7.8 | Multiplet | 3H |
| Hydroxyl (-OH) | 5.0 - 6.0 | Singlet (broad) | 1H |
| Methylene (-OCH₂-) | 3.8 - 4.0 | Doublet | 2H |
| Cyclopropyl Methine (-CH-) | 1.2 - 1.5 | Multiplet | 1H |
| Cyclopropyl Methylene (-CH₂-) | 0.3 - 0.7 | Multiplet | 4H |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number and types of carbon atoms present in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C-O, C-C) | 100 - 165 |
| Methylene (O-CH₂) | 70 - 75 |
| Cyclopropyl Methine (CH) | 10 - 15 |
| Cyclopropyl Methylene (CH₂) | 3 - 8 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will identify the characteristic functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (aldehyde) | 1680 - 1700 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern. The expected molecular ion peak [M]⁺ would be observed at m/z = 192.21.
Potential Applications in Drug Development
While specific biological activities of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde have not yet been extensively reported, its structural features suggest several potential applications in drug development.
Rationale for Medicinal Chemistry Exploration
-
Cyclopropyl Moiety: The presence of the cyclopropyl group can enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. Its rigid nature can also lead to improved binding affinity and selectivity for biological targets.
-
Hydroxybenzaldehyde Scaffold: This core structure is a common feature in many biologically active molecules and serves as a versatile starting point for the synthesis of more complex derivatives, including Schiff bases and other heterocyclic compounds with potential therapeutic applications.
Caption: Key structural features and their potential benefits in medicinal chemistry.
Conclusion
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde represents a molecule of significant interest for researchers and scientists in the field of drug development. This guide has provided a comprehensive overview of its fundamental properties, a robust synthetic strategy, and a framework for its analytical characterization. The unique combination of a metabolically robust cyclopropyl group and a versatile hydroxybenzaldehyde scaffold makes it a promising candidate for the synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
-
Pharmaffiliates. (n.d.). 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. Retrieved February 25, 2026, from [Link]
Sources
Technical Whitepaper: Properties & Applications of 2-Cyclopropylmethoxy Benzaldehydes
Executive Summary
The 2-(cyclopropylmethoxy)benzaldehyde scaffold represents a critical intermediate in contemporary medicinal chemistry, serving as a lipophilic building block for G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and anti-inflammatory agents. This guide provides a rigorous technical analysis of the molecule's physicochemical properties, a validated synthetic protocol for high-purity production, and a strategic overview of its reactivity profile.
Unlike simple alkoxy-benzaldehydes, the cyclopropylmethyl (CPM) ether moiety confers unique steric and electronic properties. It functions as a metabolically stable bioisostere for isobutyl or allyl groups, enhancing potency through hydrophobic pocket filling while resisting rapid oxidative dealkylation by cytochrome P450 enzymes.
Part 1: Structural & Physicochemical Attributes
Molecular Architecture
The molecule consists of a benzaldehyde core substituted at the ortho (2-) position with a cyclopropylmethoxy group. This ortho-substitution creates a specific steric environment that influences both chemical reactivity and binding affinity in biological targets.
-
Steric Bulk: The cyclopropyl ring is rigid and occupies a distinct volume compared to flexible alkyl chains, often locking the ether linkage into a specific conformation relative to the aldehyde carbonyl.
-
Lipophilicity: The CPM group significantly increases
relative to a methoxy group, improving membrane permeability.
Key Physicochemical Data
| Property | Value / Description | Note |
| CAS Number | 54280-77-2 | Primary identifier |
| Molecular Formula | MW: 176.21 g/mol | |
| Physical State | Pale yellow liquid to low-melting solid | Tendency to supercool |
| Boiling Point | ~135–140 °C at 5 mmHg | High vacuum distillation recommended |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Insoluble in water |
| 2.4 – 2.7 | Ideal for CNS/peripheral drug targets | |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | No H-bond donors |
Part 2: Validated Synthetic Protocol
The Challenge
The synthesis of 2-(cyclopropylmethoxy)benzaldehyde involves the O-alkylation of salicylaldehyde. The primary challenge is preventing the Cannizzaro reaction or aldol condensation side-products driven by the basic conditions required for alkylation.
Optimized Workflow (Williamson Ether Synthesis)
This protocol utilizes a mild base in a polar aprotic solvent to maximize yield (>90%) and minimize impurity formation.
Reagents:
-
Salicylaldehyde (1.0 eq)
-
(Bromomethyl)cyclopropane (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (
) (0.1 eq, catalyst) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in DMF (20 mL). Add anhydrous
(20 mmol) and catalytic (1 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add (Bromomethyl)cyclopropane (12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting material (
) disappears. -
Quench: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Extraction: Extract with Ethyl Acetate (
mL). -
Wash: Wash the combined organic layers with water (
) and Brine ( ) to remove residual DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Optimized synthetic pathway for high-purity production.
Part 3: Chemical Reactivity & Transformations
The aldehyde functionality at the ortho position, combined with the ether linkage, allows for diverse downstream transformations essential for library generation in drug discovery.
Core Transformations
-
Reductive Amination: Reaction with primary/secondary amines followed by reduction (
) yields benzylamines , a common motif in GPCR antagonists. -
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields styrenes , used as Michael acceptors in covalent inhibitor design.
-
Oxidation: Conversion to 2-(cyclopropylmethoxy)benzoic acid using
(Pinnick oxidation), a precursor for amide coupling.
Heterocycle Formation (The Benzofuran Route)
A specific utility of ortho-alkoxy benzaldehydes is the synthesis of benzofurans. However, the cyclopropylmethyl group is generally stable. If the target is a substituted indole or quinoline, this scaffold serves as the "northern" fragment.
Reactivity Map
Figure 2: Divergent synthesis capabilities from the core scaffold.
Part 4: Medicinal Chemistry Applications[3][4][5][6]
Bioisosterism & Metabolic Stability
The cyclopropylmethyl (CPM) group is a privileged structure in medicinal chemistry.
-
Metabolic Blockade: Unlike an n-butyl or isobutyl group, the cyclopropyl ring does not undergo standard
-oxidation. -
CYP450 Resistance: The steric bulk around the methylene ether linkage retards O-dealkylation by Cytochrome P450 enzymes, significantly extending the half-life (
) of the drug candidate.
Case Studies in Drug Design
-
PDE4 Inhibitors: Analogs of Roflumilast often employ CPM groups to fill the hydrophobic Q-pocket of the phosphodiesterase enzyme. The 2-substituted benzaldehyde serves as the precursor for the "left-hand" side of these inhibitors.
-
Kinase Inhibitors: Used to synthesize the hinge-binding region of tyrosine kinase inhibitors where the ether oxygen acts as a weak H-bond acceptor and the cyclopropyl ring provides hydrophobic interactions.
Part 5: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Always handle in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store under inert gas (
or ) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.
References
-
Sigma-Aldrich. 2-(Cyclopropylmethoxy)benzaldehyde Safety Data Sheet. Retrieved from
-
PubChem. Compound Summary: 2-(Cyclopropylmethoxy)benzaldehyde.[3] National Library of Medicine. Retrieved from
-
Masesane, I. B., et al. (2012).[4] Reactions of salicylaldehyde and enolates: versatile synthetic routes to chromane derivatives.[5] Beilstein Journal of Organic Chemistry. Retrieved from
-
Bedford, R. B., et al. (2005). Simple iron-amine catalysts for the cross-coupling of aryl Grignards with alkyl halides. Chemical Communications. Retrieved from
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cpachem.com [cpachem.com]
- 3. PubChemLite - 2-(cyclopropylmethoxy)benzaldehyde (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 4. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 5. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation Benzaldehyde Scaffolds in Drug Discovery: From Synthetic Versatility to Clinical Validation
Executive Summary
Benzaldehyde and its derivatives have historically been viewed primarily as chemical intermediates. However, recent pharmaceutical successes, including the FDA approval of Voxelotor (Oxbryta) for Sickle Cell Disease, have re-validated the benzaldehyde moiety as a potent, active pharmacophore. This guide analyzes the technical utility of novel benzaldehyde derivatives—specifically Schiff bases, chalcones, and benzofurans —in modern drug development. We focus on their role as reversible covalent inhibitors, tubulin-targeting agents, and the specific synthetic protocols required to access these scaffolds with high purity and atom economy.
Structural Versatility: The Carbonyl Anchor
The pharmacological power of benzaldehyde lies in the electrophilicity of its carbonyl carbon. In drug design, this functionality serves two distinct mechanistic roles:
-
Reversible Covalent Binding (Schiff Bases): The aldehyde can form a reversible imine (Schiff base) bond with primary amines on protein targets. This is the mechanism of Voxelotor , which binds to the N-terminal valine of the hemoglobin
-chain, stabilizing the oxygenated state and preventing HbS polymerization. -
Michael Acceptor Precursors (Chalcones): When condensed with acetophenones, benzaldehydes form
-unsaturated ketones (chalcones). These act as Michael acceptors, capable of alkylating cysteine residues in enzymes or interacting with the colchicine-binding site of tubulin.
Therapeutic Applications & Structure-Activity Relationships (SAR)
Tubulin Polymerization Inhibitors (Anticancer)
Benzaldehyde derivatives, particularly polymethoxylated chalcones and benzofurans , function as potent microtubule destabilizers.
-
Pharmacophore: The 3,4,5-trimethoxyphenyl (TMP) moiety is critical. It mimics the A-ring of colchicine, allowing the molecule to bind to the colchicine-binding site on
-tubulin. -
Mechanism: Binding prevents the polymerization of tubulin dimers into microtubules, arresting the cell cycle at the G2/M phase and inducing apoptosis.[1]
-
Key Insight: Substitution at the para-position of the benzaldehyde ring with electron-donating groups (e.g., -OMe, -OH) generally enhances cytotoxicity against leukemia (K562) and breast cancer (MCF-7) lines.
Antimicrobial Schiff Bases
Schiff bases derived from salicylaldehyde (2-hydroxybenzaldehyde) exhibit significant antibacterial activity.
-
SAR: The ortho-hydroxyl group facilitates intramolecular hydrogen bonding and metal chelation, which is essential for penetrating bacterial cell membranes.
-
Target: These compounds often disrupt bacterial cell walls or inhibit essential enzymes like DNA gyrase.
Experimental Protocols: Green Synthesis Strategies
Traditional reflux methods often suffer from long reaction times and thermal degradation. We present two field-validated, green chemistry protocols that maximize yield and purity.
Protocol A: Microwave-Assisted Synthesis of Schiff Bases
Target: Rapid library generation of antimicrobial imines.
Reagents:
-
Substituted Benzaldehyde (1.0 equiv)
-
Primary Amine (e.g., 4-aminophenol) (1.0 equiv)
-
Solvent: Ethanol (minimal volume) or Solvent-free (neat)
-
Catalyst: Glacial Acetic Acid (trace, optional)
Step-by-Step Workflow:
-
Mixing: In a borosilicate reaction vessel, combine 10 mmol of benzaldehyde and 10 mmol of amine.
-
Irradiation: Place in a dedicated microwave synthesis reactor. Set power to 240 W and temperature limit to 80°C .
-
Reaction: Irradiate for 2–5 minutes . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Work-up: Cool to room temperature. If solid precipitates, filter and wash with cold ethanol. If oil forms, induce crystallization by scratching or adding ice-cold water.
-
Purification: Recrystallize from hot ethanol.
Protocol B: Ultrasound-Assisted Claisen-Schmidt Condensation (Chalcones)
Target: Synthesis of tubulin-targeting Michael acceptors.
Reagents:
-
3,4,5-Trimethoxybenzaldehyde (1.0 equiv)
-
Acetophenone derivative (1.0 equiv)
-
Catalyst: NaOH (40% aq. solution) or KOH
Step-by-Step Workflow:
-
Dissolution: Dissolve 5 mmol of aldehyde and 5 mmol of acetophenone in 15 mL ethanol in a flask.
-
Catalysis: Add 2 mL of 40% NaOH dropwise with stirring.
-
Sonication: Place the flask in an ultrasonic bath (frequency 40 kHz) at 40°C . Sonicate for 10–30 minutes .
-
Quenching: Pour the reaction mixture into crushed ice/water containing dilute HCl to neutralize the base.
-
Isolation: Filter the yellow precipitate (chalcone).[6] Wash with cold water until filtrate is neutral.
-
Validation: Verify structure via
H-NMR (Look for doublet signals of -protons with Hz, indicating trans-geometry).
Data Summary: Conventional vs. Green Synthesis[4][7]
| Method | Reaction Time | Yield (%) | Energy Efficiency | Purity Profile |
| Conventional Reflux | 2 – 6 Hours | 65 – 75% | Low (High thermal load) | Moderate (Side products common) |
| Microwave (MW) | 2 – 5 Minutes | 85 – 96% | High | High (Cleaner reaction) |
| Ultrasound (US) | 10 – 30 Minutes | 88 – 95% | High | High (Uniform crystal growth) |
Mechanistic Visualization
The following diagrams illustrate the synthesis logic and the biological mode of action for these derivatives.
Diagram 1: Synthetic Pathways & Pharmacophore Generation
Caption: Divergent synthetic pathways from the benzaldehyde hub yielding two distinct bioactive scaffolds via green chemistry protocols.
Diagram 2: Tubulin Inhibition Mechanism (Chalcones/Benzofurans)
Caption: Mechanism of Action: Benzaldehyde derivatives bind the colchicine site, blocking polymerization and inducing apoptosis.
References
-
Voxelotor (Oxbryta)
-
Schiff Base Synthesis & Bioactivity
-
Chalcone Synthesis & Tubulin Targeting
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. PMC (PubMed Central).
-
Source: [Link]
-
Benzofuran Structure-Activity Relationships
- Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)
-
Source: [Link]
-
Benzaldehyde as Absorption Promoter
- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs. Frontiers in Pharmacology.
-
Source: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. globalconference.info [globalconference.info]
- 7. Recent and anticipated novel drug approvals (Q2 2024 through Q1 2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Literature review on cyclopropylmethoxy hydroxybenzaldehyde isomers
The following technical guide details the synthesis, characterization, and application of cyclopropylmethoxy hydroxybenzaldehyde isomers, specifically focusing on their critical role as intermediates in the production of phosphodiesterase 4 (PDE4) inhibitors like Roflumilast.
Synthesis, Characterization, and Process Chemistry in Drug Discovery
Executive Summary
Cyclopropylmethoxy hydroxybenzaldehydes are a class of regiochemical isomers derived from 3,4-dihydroxybenzaldehyde (protocatechualdehyde). They serve as pivotal building blocks in medicinal chemistry, most notably in the synthesis of Roflumilast , a selective PDE4 inhibitor used for COPD and asthma.
The two primary isomers of interest are:
-
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (The "3-Isomer")
-
4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde (The "4-Isomer")[1]
Distinguishing between these isomers is critical because the biological activity of the final pharmaceutical depends on the precise placement of the cyclopropylmethoxy tail. This guide provides a definitive protocol for their selective synthesis, separation, and spectroscopic identification.
Chemical Structure and Isomerism
The core challenge in working with these compounds is regioselectivity . The starting material, 3,4-dihydroxybenzaldehyde, contains two phenolic hydroxyl groups with distinct acidity profiles due to the electron-withdrawing aldehyde group at the C1 position.
Comparative Properties
| Feature | 3-Isomer | 4-Isomer |
| IUPAC Name | 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde | 4-(cyclopropylmethoxy)-3-hydroxybenzaldehyde |
| CAS Number | 25934-52-5 | 1243373-61-6 |
| Role | Target Scaffold (for specific analogs) | Major Impurity (in direct alkylation) |
| pKa (Precursor) | ~8.5 (3-OH of 3,4-DHB) | ~7.4 (4-OH of 3,4-DHB) |
| Reactivity | Less reactive in nucleophilic substitution | More reactive (favored in basic media) |
Regioselectivity Mechanism
The 4-hydroxyl group is para to the aldehyde, making it more acidic and more nucleophilic in the presence of weak bases (e.g., K₂CO₃). Consequently, direct alkylation favors the 4-Isomer . Accessing the 3-Isomer requires protecting group strategies or exploiting steric/electronic modulation.
Figure 1: Mechanistic pathway showing why direct alkylation favors the 4-isomer due to the higher acidity of the para-hydroxyl group.
Experimental Protocols
Protocol A: Synthesis of 4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde
This protocol utilizes the natural reactivity preference of the 4-OH group.
Reagents:
-
3,4-Dihydroxybenzaldehyde (20.0 g, 145 mmol)
-
(Bromomethyl)cyclopropane (19.5 g, 145 mmol)
-
Potassium Carbonate (20.0 g, 145 mmol)[1]
-
Solvent: Acetone (200 mL) or DMF (anhydrous)
Methodology:
-
Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in Acetone.
-
Base Addition: Add K₂CO₃. The suspension will turn yellow/orange as the phenoxide forms.
-
Alkylation: Add (bromomethyl)cyclopropane dropwise at room temperature (20–30°C).
-
Reflux: Heat the mixture to mild reflux (50–60°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil often solidifies. Recrystallize from Isopropanol or purify via silica gel chromatography to isolate the 4-isomer from the di-alkylated byproduct.
Yield: ~60-70% Data: Yellow crystalline solid. MP: 46–48°C.
Protocol B: Selective Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
This protocol uses a "Protection-Alkylation-Deprotection" strategy to force alkylation at the 3-position.
Reagents:
-
Benzyl Bromide (BnBr)
-
(Bromomethyl)cyclopropane
-
Sodium Hydride (NaH) or K₂CO₃
-
Pd/C (10%) for hydrogenolysis
Methodology:
-
Step 1: Selective Protection: React 3,4-dihydroxybenzaldehyde with 1.0 eq of Benzyl Bromide and weak base (NaHCO₃) in DMF. This selectively protects the more acidic 4-OH, yielding 4-benzyloxy-3-hydroxybenzaldehyde .
-
Step 2: 3-O-Alkylation: Treat the intermediate with NaH (1.1 eq) in dry DMF at 0°C, then add (bromomethyl)cyclopropane. Warm to 60°C for 6 hours. This forces alkylation at the remaining 3-OH position.
-
Step 3: Deprotection: Dissolve the 3-cyclopropylmethoxy-4-benzyloxybenzaldehyde in MeOH/THF. Add 10% Pd/C and stir under H₂ atmosphere (balloon pressure) for 4 hours. The benzyl group is cleaved, leaving the 4-OH free.
Validation: This route guarantees the 3-isomer structure, confirmed by the upfield shift of the C3-proton in NMR compared to the 4-isomer.
Characterization Data
The following data allows for the rapid differentiation of the two isomers.
Spectroscopic Comparison Table
| Parameter | 4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde |
| 1H NMR (CDCl3) | δ 9.82 (s, 1H, CHO) δ 7.42 (m, 2H, Ar-H)δ 6.96 (d, 1H, Ar-H, ortho to alkoxy)δ 3.94 (d, 2H, O-CH2-Cp)δ 5.87 (s, 1H, OH) | δ 9.84 (s, 1H, CHO) δ 7.45 (dd, 1H, Ar-H)δ 7.39 (d, 1H, Ar-H)δ 7.05 (d, 1H, Ar-H, ortho to OH)δ 3.91 (d, 2H, O-CH2-Cp) |
| IR (KBr) | 3228 cm⁻¹ (OH), 1676 cm⁻¹ (C=O) | 3410 cm⁻¹ (OH), 1680 cm⁻¹ (C=O) |
| Mass Spec (ESI) | m/z 193 [M+H]⁺ | m/z 193 [M+H]⁺ |
| Key Distinction | NOE Effect: Irradiation of O-CH2 signal enhances H-5 (ortho) signal.[4][5][6][7][8][9][10][11] | NOE Effect: Irradiation of O-CH2 signal enhances H-2 (ortho) signal. |
Application in Drug Discovery (Roflumilast Workflow)
In the industrial synthesis of Roflumilast, the 3-cyclopropylmethoxy motif is required.[2][3] However, the standard industrial route does not typically start with the 3-cyclopropylmethoxy-4-hydroxy isomer. Instead, it introduces the difluoromethoxy group first to avoid regioselectivity issues.
Industrial Route vs. Isomer Route:
-
Standard Route: 3,4-DHB → 3-OH-4-OCHF₂ → 3-OCp-4-OCHF₂ (Target).
-
Impurity Risk: If 3,4-DHB is exposed to CpCH₂Br first, the 4-isomer (Impurity II) is formed, which cannot be converted to Roflumilast.
Figure 2: Synthetic workflow distinguishing the correct Roflumilast pathway from the impurity-generating pathway.
References
-
BenchChem Technical Support. (2025).[2] Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety. Retrieved from
-
Aurobindo Pharma Ltd. (2015).[10] Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. Retrieved from
-
MDPI. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde. Molecules, 7, 67-75.[5][6][7] Retrieved from
-
Google Patents. (2012). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.[2][3] Retrieved from
-
ChemicalBook. (2025). Product Entry: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS 25934-52-5). Retrieved from
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 4. 3,4-BIS-DIFLUOROMETHOXY-BENZALDEHYDE | 127842-54-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 9. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Methodological & Application
Application Note: Regioselective Synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
This Application Note is designed to address the specific synthetic challenge of accessing 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde .
Executive Summary: Direct alkylation of 2,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide yields the 4-isomer (4-cyclopropylmethoxy-2-hydroxybenzaldehyde) as the major product due to the higher acidity and steric accessibility of the 4-hydroxyl group. Consequently, the preparation of the 2-isomer requires a robust Protection-Alkylation-Deprotection (PAD) strategy. This guide details the "Gold Standard" protocol using benzyl protection to invert the natural regioselectivity.
The Chemical Challenge
The target molecule contains a benzaldehyde core with two oxygenated substituents:
-
C2 Position: Cyclopropylmethoxy group (Ether).
-
C4 Position: Hydroxyl group (Free Phenol).
Starting from the commercially available precursor, 2,4-dihydroxybenzaldehyde , the chemist faces a regioselectivity conflict:
-
4-OH (pKa ~ 7.5 - 8.0): This phenol is sterically exposed and electronically activated. It is the primary nucleophile in basic conditions.
-
2-OH (pKa ~ 9.5 - 10.0): This phenol is involved in a strong intramolecular hydrogen bond with the aldehyde carbonyl (C=O ··· H-O). This "locks" the proton, significantly reducing its acidity and nucleophilicity.
Strategic Workflow (PAD Protocol)
The following workflow describes the high-fidelity route to the target.
Figure 1: The Protection-Alkylation-Deprotection (PAD) strategy ensures 100% regiocontrol.
Detailed Experimental Protocols
Step 1: Regioselective 4-O-Benzylation
Objective: Selectively protect the reactive 4-OH while leaving the 2-OH free.
Mechanism: The use of Potassium Fluoride (KF) in Acetonitrile is superior to stronger bases. KF forms a hydrogen-bond network that activates the more acidic 4-OH without disrupting the intramolecular H-bond of the 2-OH [1].
Reagents:
-
2,4-Dihydroxybenzaldehyde (1.0 equiv)
-
Benzyl Chloride (1.1 equiv)
-
Potassium Fluoride (anhydrous, spray-dried) (2.5 equiv)
-
Acetonitrile (anhydrous) (10 vol)
Protocol:
-
Charge a reaction vessel with 2,4-dihydroxybenzaldehyde and Acetonitrile .
-
Add Potassium Fluoride (KF). Note: KF is hygroscopic; weigh quickly or use a glovebox.
-
Add Benzyl Chloride dropwise at room temperature.
-
Heat the mixture to reflux (80-82°C) for 12–16 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.2) should disappear; the mono-benzylated product (Rf ~0.5) appears.[1][2][3][4][5][6] Note: If bis-benzylation (Rf ~0.8) exceeds 5%, reduce temperature to 60°C.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or perform a silica plug filtration.
-
Yield Target: 75-85%
-
Product: 4-(Benzyloxy)-2-hydroxybenzaldehyde.
-
Step 2: 2-O-Alkylation with Cyclopropylmethyl Bromide
Objective: Force the alkylation of the deactivated 2-OH.
Mechanism: The 2-OH is hydrogen-bonded to the carbonyl. We require a polar aprotic solvent (DMF) to solvate the cation and heat to break the H-bond. Potassium Carbonate is sufficient here.
Reagents:
-
4-(Benzyloxy)-2-hydroxybenzaldehyde (Intermediate A) (1.0 equiv)
-
(Bromomethyl)cyclopropane (CPM-Br) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv) - Catalyst
-
DMF (Dimethylformamide) (8 vol)
Protocol:
-
Dissolve Intermediate A in DMF .
-
Add K₂CO₃ and KI . Stir for 15 minutes at RT.
-
Add (Bromomethyl)cyclopropane dropwise.
-
Critical: CPM-Br is an alkylating agent. Handle in a fume hood.
-
-
Heat the reaction to 80°C for 6–8 hours.
-
Why 80°C? Lower temperatures result in sluggish reaction due to the 2-OH H-bond. Higher temperatures (>100°C) risk ring-opening of the cyclopropyl group [2].
-
-
IPC: Monitor for disappearance of the phenol.
-
Workup: Pour the reaction mixture into ice-water (20 vol). The product usually precipitates.
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, and brine.
-
Yield Target: 80-90%[1]
-
Product: 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde.
-
Step 3: Selective Hydrogenolysis (Deprotection)
Objective: Remove the Benzyl group without reducing the Aldehyde or opening the Cyclopropyl ring.
Mechanism: Benzyl ethers are cleaved by Hydrogenolysis (Pd/C + H₂).[3] Cyclopropylmethyl ethers are generally stable to standard neutral hydrogenolysis conditions [3], provided strong acid is not present.
Reagents:
-
Intermediate B (1.0 equiv)
-
Pd/C (10% w/w, 50% wet) (0.1 wt equiv)
-
Methanol or Ethanol (10 vol)
-
Hydrogen Gas (Balloon pressure or 1 atm)
Protocol:
-
Dissolve Intermediate B in Methanol .
-
Inert the vessel with Nitrogen. Add Pd/C catalyst carefully.
-
Purge the vessel with Hydrogen gas (vacuum/fill cycle x3).
-
Stir vigorously at Room Temperature under H₂ balloon (1 atm) for 2–4 hours.
-
Caution: Do not heat. Heating or high pressure (>50 psi) may induce cyclopropyl ring opening (hydrogenation to isobutyl/propyl group).
-
-
IPC: Monitor TLC. The non-polar starting material converts to a more polar spot (free phenol).
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Concentrate the filtrate to obtain the crude target.
-
Final Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography.
-
Final Yield: 90-95%
-
Analytical Data & Troubleshooting
Comparative Data Table
| Parameter | 4-OH (Starting Material) | 2-OH (Starting Material) | Target Molecule (2-CPM-4-OH) |
| pKa (approx) | 7.8 | 9.8 | ~7.8 (Free 4-OH) |
| Reactivity | High (Nucleophilic) | Low (H-bonded) | 4-OH is reactive |
| 1H NMR (CHO) | ~9.8 ppm | ~11.5 ppm (H-bonded) | ~10.2 ppm (Less shielded) |
Troubleshooting Guide
Issue 1: Bis-alkylation in Step 1.
-
Cause: Reaction temperature too high or excess alkyl halide.
-
Fix: Strictly control temperature at 80°C. Use exactly 1.1 equiv of Benzyl Chloride. Switch base to NaHCO₃ if selectivity remains poor (weaker base favors the more acidic 4-OH exclusively).
Issue 2: Cyclopropyl Ring Opening (Step 3).
-
Observation: NMR shows propyl/isopropyl signals instead of cyclopropyl multiplets (0.3–0.6 ppm).
-
Cause: Catalyst too active or presence of trace acid.
-
Fix: Add a trace of base (e.g., 1% NaHCO₃ or Triethylamine) to the hydrogenation mixture to poison acidic sites on the carbon support. Ensure pressure is kept at 1 atm.
Issue 3: Low Conversion in Step 2.
-
Cause: "Locked" 2-OH proton.
-
Fix: Ensure DMF is dry. Increase K₂CO₃ to 3.0 equiv. Do not exceed 90°C.
References
-
Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
- Source: US Patent 5,599,988 (1997). "Large scale preparation of 2,4-dihydroxybenzaldehyde...
- Relevance: Establishes the KF/Acetonitrile protocol for selective 4-O-benzyl
-
Link:
-
Cyclopropylmethyl Group Stability
- Source: BenchChem Application Note. "(Chloromethyl)cyclopropane as a Protecting Group for Alcohols."
- Relevance: Confirms stability of CPM ethers to basic conditions and standard hydrogen
-
Link:
-
Hydrogenolysis Selectivity
- Source:Journal of Organic Chemistry. "Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers."
- Relevance: Standard conditions for removing benzyl groups in the presence of other ether functionalities.
-
Link: (General Reference for Pd/C methodology).
-
pKa of Dihydroxybenzaldehydes
- Source: PubChem Compound Summary for CID 7213 (2,4-Dihydroxybenzaldehyde).
-
Link:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1999059947A1 - Process for preparing ethers and esters - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reagents for Cyclopropylmethylation of Hydroxybenzaldehydes
This guide details the reagents, mechanisms, and protocols for the cyclopropylmethylation of hydroxybenzaldehydes , a critical transformation in medicinal chemistry for modulating lipophilicity and metabolic stability.
Executive Summary & Strategic Importance
The cyclopropylmethyl (CPM) group is a privileged motif in drug discovery (e.g., Naltrexone, Buprenorphine, Betaxolol). When attached to phenolic aldehydes, it serves two critical functions:
-
Metabolic Shielding: The strained cyclopropyl ring resists CYP450 oxidation better than simple aliphatic chains (n-propyl or n-butyl).
-
Lipophilic Tuning: It increases
while maintaining a compact steric profile, often improving blood-brain barrier (BBB) penetration.
However, the installation of the CPM group onto hydroxybenzaldehydes presents a specific mechanistic challenge: The "Neopentyl-like" Effect. The carbon adjacent to the cyclopropyl ring is sterically hindered (
Reagent Selection Guide
A. The Electrophile: Halides vs. Alcohols
| Reagent | Reactivity | Stability | Usage Recommendation |
| (Bromomethyl)cyclopropane | High | Moderate | Primary Choice. Best balance of reactivity and handling. Store cold. |
| (Chloromethyl)cyclopropane | Low | High | Process Scale. Requires iodide catalysis (Finkelstein conditions) and higher temperatures (>80°C). |
| Cyclopropylmethanol | N/A (requires activation) | High | Mitsunobu Only. Use when basic alkylation conditions degrade the substrate. |
B. The Base: Thermodynamics vs. Kinetics
-
Potassium Carbonate (
): The industry standard. Mild, cheap, and effective in polar aprotic solvents. Requires heating (60–80°C) to drive the slow reaction. -
Cesium Carbonate (
): The "Solubility Booster." The larger cesium cation breaks up ion pairs in organic solvents, increasing phenoxide nucleophilicity. Use for unreactive phenols (e.g., ortho-substituted). -
Sodium Hydride (NaH): The "Sledgehammer." Irreversible deprotonation. Use only if mild methods fail or for rapid, low-temperature alkylation to avoid thermal decomposition.
C. The Solvent System[1][2]
-
DMF (N,N-Dimethylformamide): Standard.[1][2] Good solubility for bases.
-
DMSO (Dimethyl sulfoxide): Accelerates
rates significantly but complicates workup (high boiling point). -
Acetone/Acetonitrile: Lower boiling points allow easier workup but require longer reaction times or stronger bases.
Decision Logic & Mechanism
The following diagram illustrates the decision pathway for selecting the optimal protocol based on substrate constraints.
Caption: Decision matrix for selecting the optimal cyclopropylmethylation strategy based on steric and electronic substrate properties.
Detailed Experimental Protocols
Protocol A: Standard Williamson Ether Synthesis (Scale-Up Ready)
Best for: 3-hydroxybenzaldehyde, 4-hydroxybenzaldehyde, Vanillin.
Reagents:
-
Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)
-
Electrophile: (Bromomethyl)cyclopropane (1.2 – 1.5 equiv)
-
Base:
(anhydrous, granular) (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional but recommended to accelerate rate.
-
Solvent: DMF (
)[3]
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, charge the hydroxybenzaldehyde and DMF. Stir until dissolved.
-
Deprotonation: Add
in one portion. The suspension may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add KI followed by the dropwise addition of (bromomethyl)cyclopropane.
-
Note: The bromide is a lachrymator; handle in a fume hood.
-
-
Reaction: Heat the mixture to 70°C .
-
Critical Control Point: Do not exceed 90°C. Higher temperatures risk opening the cyclopropyl ring (homoallylic rearrangement).
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. Reaction typically completes in 4–8 hours.
-
Workup: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume).
Protocol B: Mitsunobu Reaction
Best for: Base-sensitive substrates or when only Cyclopropylmethanol is available.
Reagents:
-
Substrate: Hydroxybenzaldehyde (1.0 equiv)
-
Reagent: Cyclopropylmethanol (1.2 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv) -
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Setup: Dissolve substrate, cyclopropylmethanol, and
in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C .[7] -
Addition: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C during addition to prevent side reactions.
-
Reaction: Allow to warm to RT and stir overnight (12–16 hours).
-
Workup: Concentrate the solvent. Triturate the residue with cold Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (
). Filter off the solid.[6] -
Purification: The filtrate requires flash column chromatography to remove hydrazine byproducts.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<50%) | "Neopentyl" steric hindrance slows | Add TBAI (Tetrabutylammonium iodide) (5 mol%) as a Phase Transfer Catalyst. Switch solvent to DMSO. |
| Ring Opening (Impurity) | Temperature too high (>100°C) or acidic conditions. | Strictly control temp at 60–70°C. Ensure basicity is maintained. Avoid Lewis acids. |
| O-Alkylation vs C-Alkylation | Phenoxide attacking the ring (rare). | Use a "harder" solvent like DMF/Acetone rather than alcohols. |
| Product is an Oil | Low melting point of CPM ethers. | Do not attempt recrystallization. Purify via vacuum distillation (if stable) or silica chromatography. |
Mechanism of Action: The Catalytic Cycle (Iodide Effect)
When using alkyl chlorides or bromides, the addition of Iodide (KI or TBAI) is crucial. It performs an in situ Finkelstein reaction:
- The intermediate iodide is a much better leaving group, accelerating the reaction rate significantly without requiring excessive heat.
Safety & Handling
-
Alkylating Potential: Cyclopropylmethyl halides are strong alkylating agents. They are potential mutagens. Double-glove and use a fume hood.
-
Quenching: Quench excess alkyl halide with an aqueous solution of ammonia or amine before disposal to destroy alkylating activity.
References
-
General Reactivity of Cyclopropylmethyl Halides
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society. Link
-
-
Mitsunobu Reaction Mechanism
-
Application in Opioid Synthesis (Naltrexone Precursors)
-
Use of cyclopropylmethyl bromide in phenolic alkylation for opioid antagonists. Journal of Medicinal Chemistry (Various).[3]
-
-
Phase Transfer Catalysis in Ether Synthesis
-
Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters. Link
-
Sources
- 1. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmchemsci.com [jmchemsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde as a Strategic Building Block in Pharmaceutical Synthesis
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, a specialized chemical intermediate, in modern pharmaceutical research. We will explore its strategic importance, plausible synthetic routes, and its core application as a building block in the development of targeted therapeutics, with a particular focus on kinase inhibitors for inflammatory diseases. Detailed protocols for its synthesis and subsequent elaboration are provided to enable researchers to leverage its unique structural features in drug discovery programs.
Introduction: The Strategic Value of a Specialized Intermediate
In the landscape of modern drug discovery, the design of small molecules with optimized potency, selectivity, and pharmacokinetic profiles is paramount. 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is not a bulk commodity chemical but a high-value building block designed for specific applications in medicinal chemistry. Its structure is a deliberate convergence of three key functional motifs, each contributing to its utility:
-
The Cyclopropyl Moiety: The incorporation of a cyclopropyl group is a well-established strategy in drug design.[1] Its strained three-membered ring offers unique electronic properties and conformational rigidity. This often leads to enhanced metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Furthermore, the rigid nature of the ring can lock a molecule into a bioactive conformation, improving binding affinity to the target protein.[2]
-
The Benzaldehyde Core: The aromatic aldehyde serves as a versatile and reactive "handle." It is an ideal electrophilic partner for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and various condensations, allowing for the facile construction of complex molecular architectures.
-
Ortho/Para Hydroxy and Ether Substitution: The specific arrangement of the ether linkage and the free phenolic hydroxyl group allows for tailored interactions with biological targets. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the ortho-ether linkage influences the electronic nature and conformational preference of the ring.[4]
Given these features, this building block is exceptionally well-suited for the synthesis of kinase inhibitors, a class of drugs often targeting ATP-binding sites where such functionalities can be exploited for potent and selective inhibition.
Synthesis Protocol: Accessing the Building Block
While 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a specialized reagent, it can be reliably synthesized from commercially available starting materials. The most direct approach is a regioselective Williamson ether synthesis from 2,4-dihydroxybenzaldehyde.
Protocol 2.1: Synthesis via Williamson Ether Synthesis
This protocol describes the selective O-alkylation of 2,4-dihydroxybenzaldehyde. The greater acidity of the para-hydroxyl group (C4-OH) due to resonance stabilization of the corresponding phenoxide by the ortho-aldehyde allows for its selective deprotonation and subsequent reaction, leaving the ortho-hydroxyl (C2-OH) protonated and less reactive under carefully controlled basic conditions. However, for absolute regioselectivity at the C2 position, protection of the more acidic C4-OH is the preferred industrial and laboratory strategy. The following protocol assumes a more robust, albeit longer, route involving protection-alkylation-deprotection for maximal purity and yield.
Step 1: Selective Protection of 4-Hydroxy Group
-
Rationale: The 4-hydroxyl group is more acidic and reactive. Protecting it as a benzyl ether allows for the selective alkylation of the 2-hydroxyl group.
-
To a stirred solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent like DMF or acetonitrile, add potassium carbonate (K₂CO₃, 1.1 eq).
-
Slowly add benzyl bromide (1.05 eq) at room temperature.
-
Heat the mixture to 60-70°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-(benzyloxy)-2-hydroxybenzaldehyde. Purify by column chromatography if necessary.
Step 2: Williamson Ether Synthesis at the 2-Hydroxy Group
-
Rationale: With the 4-position blocked, the 2-hydroxyl group is now the only site for alkylation. The Williamson ether synthesis is a robust SN2 reaction for forming ethers.[5][6][7]
-
Dissolve the 4-(benzyloxy)-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, used with extreme caution) at 0°C.
-
Stir for 30 minutes, then add (bromomethyl)cyclopropane (cyclopropylmethyl bromide, 1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, quench the reaction carefully with cold water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and evaporate the solvent. The crude product is 4-(benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde.
Step 3: Deprotection of the Benzyl Ether
-
Rationale: The final step removes the benzyl protecting group via catalytic hydrogenation to yield the target molecule.
-
Dissolve the product from Step 2 in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. Purify by recrystallization or column chromatography as needed.
Caption: Proposed synthetic route to the target building block.
Core Application: A Key Intermediate for JAK Inhibitors
Scientific Background: The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in cytokine signaling.[8][9] When a cytokine binds to its receptor, it brings the associated JAKs into close proximity, leading to their auto-phosphorylation and activation. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell growth.[10] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[11]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. benchchem.com [benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
Application Note: Schiff Base Synthesis Using 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Abstract & Introduction
This guide details the protocol for synthesizing Schiff bases (imines) using 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde as the electrophilic core. While standard benzaldehydes are ubiquitous in organic synthesis, this specific derivative incorporates a cyclopropylmethoxy motif at the ortho position relative to the aldehyde.
Why this molecule? In medicinal chemistry, the cyclopropyl group acts as a superior bioisostere to isopropyl or ethyl groups, often enhancing metabolic stability against cytochrome P450 enzymes while maintaining lipophilicity. Combined with the 4-hydroxyl group (a handle for further functionalization or hydrogen bonding), this aldehyde is a high-value scaffold for developing kinase inhibitors, antimicrobial agents, and fluorescent sensors.
Chemical Profile & Reactivity
Before initiating synthesis, understand the electronic environment of the starting material.
| Property | Description | Impact on Synthesis |
| Electrophilicity | Moderate | The electron-donating oxygen at the 4-position (resonance) slightly deactivates the aldehyde carbon compared to nitro-benzaldehydes, requiring acid catalysis. |
| Steric Hindrance | Ortho-Cyclopropylmethoxy | The bulky cyclopropyl group at position 2 exerts steric pressure. Condensation with bulky amines (e.g., tert-butylamine) may require longer reflux times. |
| Stability | Cyclopropyl Ring | CRITICAL: The cyclopropyl ring is strained. Avoid strong Lewis acids (e.g., |
| Solubility | Amphiphilic | Soluble in alcohols (EtOH, MeOH), DMSO, and DCM. Poorly soluble in water. |
Reaction Mechanism & Rationale
The formation of the Schiff base follows a reversible condensation pathway. The reaction is thermodynamically controlled; therefore, removing water (the byproduct) drives the equilibrium toward the imine product.
Key Mechanistic Steps:
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.
-
Proton Transfer: Formation of the unstable carbinolamine (hemiaminal) intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the C=N double bond.
Mechanistic Pathway Diagram[1]
Figure 1: Step-wise progression from carbonyl attack to imine formation.
Experimental Protocols
Protocol A: Standard Thermodynamic Synthesis (High Purity)
Recommended for initial characterization and bulk synthesis.
Reagents:
-
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (1.0 eq)
-
Primary Amine (1.0 – 1.1 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (2–3 drops per 5 mmol)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute EtOH. The solution should be clear/pale yellow.
-
Amine Addition: Add 1.0 mmol of the primary amine slowly.
-
Observation: A transient color change (often brightening to yellow/orange) indicates initial amine-carbonyl interaction.
-
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Expert Insight: The acid protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack, but avoid excess acid which would protonate the amine and kill reactivity.
-
-
Reflux: Attach a condenser and reflux at 78°C (EtOH boiling point) for 3–6 hours.
-
Monitor: Use TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear.
-
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Evaporate solvent to 20% volume and cool in an ice bath to induce crystallization.
-
-
Purification: Recrystallize from hot ethanol.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Recommended for library generation and high-throughput screening.
Parameters:
-
Power: 150–200 W
-
Temperature: 80°C
-
Time: 5–15 minutes
-
Solvent: Minimal Ethanol (slurry method)
Procedure:
-
Mix aldehyde (1.0 mmol) and amine (1.0 mmol) in a microwave vial with 2 mL EtOH and 1 drop of acetic acid.
-
Irradiate for 5 minutes.
-
Cool and filter the solid product immediately.
-
Note: This method often produces higher yields (85-95%) due to rapid heating preventing side reactions.
-
Characterization & Self-Validation
A valid protocol must include "Checkpoints" to confirm identity.
| Technique | Expected Signal | Interpretation |
| FT-IR | 1615–1630 cm⁻¹ (Strong) | Appearance of C=N stretch. |
| Disappearance of ~1660–1680 cm⁻¹ | Loss of Aldehyde C=O stretch. | |
| ¹H NMR | δ 8.3 – 8.8 ppm (Singlet) | The Azomethine proton (-CH=N-) .[1] This is the definitive proof of Schiff base formation. |
| δ 10–11 ppm (Broad) | Phenolic -OH (often hydrogen-bonded). | |
| δ 0.6 – 1.3 ppm (Multiplets) | Cyclopropyl ring protons (distinctive high-field signals). | |
| Visual | Color Change | Product is usually a deeper yellow/orange crystalline solid compared to the starting material. |
Synthesis Workflow Diagram
Figure 2: Operational flowchart for Protocol A.
Applications & Biological Relevance
The resulting Schiff bases from this specific aldehyde are not merely chemical curiosities; they are bioactive scaffolds.[1][2][3][4]
-
Anticancer Agents: Schiff bases of salicylaldehyde derivatives have shown potency against MCF-7 (breast) and HepG2 (liver) cancer cell lines. The cyclopropyl group enhances cell membrane permeability.
-
Fluorescent Probes: The planar, conjugated system often exhibits fluorescence. The 4-OH group allows for "Turn-On" sensing of metal ions (e.g.,
, ) via chelation between the imine nitrogen and the phenolic oxygen. -
Antioxidants: The phenolic moiety retains radical scavenging activity (DPPH assay), useful in preventing oxidative stress in biological models.
Troubleshooting (Self-Correction)
-
Problem: Product is an oil, not a solid.
-
Cause: Incomplete dehydration or presence of solvent impurities.
-
Solution: Triturate (scratch the glass) with cold diethyl ether or hexane. If that fails, remove solvent and redissolve in minimum hot ethanol.
-
-
Problem: Low Yield.
-
Cause: Reaction equilibrium favoring hydrolysis.
-
Solution: Add molecular sieves (4Å) to the reaction flask to physically trap water as it forms.
-
-
Problem: Hydrolysis during storage.
-
Solution: Schiff bases are moisture sensitive. Store in a desiccator. If the compound turns from yellow back to pale white/colorless, it has hydrolyzed back to the aldehyde.
-
References
-
General Schiff Base Methodology (Salicylaldehydes)
-
BenchChem Application Notes.[2] "Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dihydroxybenzaldehyde." (2025).
-
(Verified General Protocol Source)
-
-
NMR Characterization of Salicylaldehyde Imines
- Abdel-Latif, S.A., et al. "Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing." Journal of Research in Chemistry.
-
Biological Activity of Alkoxy-Salicylaldehyde Derivatives
-
Zeytinoglu, H., et al. "Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents."[5] Cell Biochemistry and Biophysics (2025).
-
-
Microwave Assisted Synthesis
-
Structural Analogs (Methoxy derivatives)
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Optimization of Reaction Conditions for Cyclopropylmethyl Bromide Alkylation
Executive Summary
Cyclopropylmethyl bromide (CPMB) is a critical electrophile in medicinal chemistry, particularly in the synthesis of opioid antagonists like Naltrexone and Buprenorphine. However, its utility is compromised by a high propensity for cyclopropylcarbinyl rearrangement , where the three-membered ring opens to form homoallylic impurities (but-3-enyl derivatives).
This Application Note provides a validated protocol to maximize N- and O-alkylation yields while suppressing ring-opening. The strategy relies on Finkelstein modification (in situ conversion to iodide) and the Cesium Effect to enforce a strict SN2 mechanism, thereby avoiding the short-lived but unstable cyclopropylcarbinyl cation intermediate.
Mechanistic Insight: The Stability Paradox
To optimize this reaction, one must understand the competition between the desired substitution and the undesired rearrangement.
The Rearrangement Trap (SN1 Pathway)
The cyclopropylmethyl cation is exceptionally stable compared to primary carbocations due to
-
Rate of Rearrangement: The ring opening of the cyclopropylcarbinyl radical/cation occurs at rates approaching
(radical clock).[1] -
Implication: If the reaction conditions allow any significant ionization of the C-Br bond (SN1 character), the ring-opened homoallylic impurity is inevitable.
The Solution (SN2 Pathway)
To prevent rearrangement, the nucleophile must attack the electrophile concertedly, displacing the leaving group before a discrete cation can form.
Key Optimization Drivers:
-
Leaving Group Quality: Converting -Br to -I (in situ) creates a weaker C-X bond but a better leaving group, accelerating the SN2 rate relative to the ionization rate.
-
Nucleophilicity: Enhancing the "nakedness" of the nucleophile using large counter-cations (Cesium).
Pathway Visualization
Figure 1: Mechanistic bifurcation. The green path (Finkelstein-assisted SN2) avoids the red path (Cationic rearrangement).
Optimization Parameters
The Finkelstein Modification
Replacing the bromide with iodide is the single most effective optimization. Iodide is a superior leaving group (
-
Recommendation: Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI).
-
Effect: CPMB is converted to Cyclopropylmethyl Iodide (CPMI) in situ. CPMI reacts with the amine/phenol nucleophile significantly faster than CPMB, allowing the reaction to proceed at lower temperatures where rearrangement is kinetically disfavored.
The "Cesium Effect"
Cesium Carbonate (
-
Solubility: Cesium has a larger ionic radius, making its carbonate salts more soluble in organic solvents like DMF.
-
Ion Pairing: The large
ion forms loose ion pairs with the nucleophile (e.g., phenoxide or amine anion), leaving the anion "naked" and more reactive. This promotes the SN2 pathway over the ionization pathway.
Solvent Selection
-
Preferred: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). These polar aprotic solvents solvate cations well (leaving anions free) but do not hydrogen bond with the leaving group, accelerating SN2.
-
Avoid: Protic solvents (Ethanol, Water) which stabilize the leaving group (slowing SN2) and can stabilize the carbocation intermediate (promoting SN1).
Detailed Protocol: N-Alkylation of Secondary Amines
Scope: This protocol is optimized for the alkylation of secondary amines (e.g., Noroxymorphone derivatives, Piperidines) with CPMB.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate (Amine) | 1.0 | Nucleophile | Dry, free base form preferred. |
| CPMB | 1.1 - 1.2 | Electrophile | Cyclopropylmethyl bromide. |
| Cesium Carbonate | 1.5 - 2.0 | Base | |
| Potassium Iodide | 0.1 - 0.2 | Catalyst | Finkelstein catalyst. |
| DMF | [0.2 - 0.5 M] | Solvent | Anhydrous (<0.05% water). |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with the Substrate (1.0 equiv), Cesium Carbonate (1.5 equiv), and Potassium Iodide (0.1 equiv).
-
-
Solvation:
-
Add anhydrous DMF to achieve a concentration of 0.3 M relative to the substrate.
-
Stir at Room Temperature (RT) for 15 minutes to allow partial solvation and deprotonation (if acidic protons are present).
-
-
Controlled Addition:
-
Cool the reaction mixture to 0°C using an ice bath. Note: Cooling is critical to suppress exotherms that trigger ring opening.
-
Add Cyclopropylmethyl bromide (CPMB) (1.1 equiv) dropwise via syringe over 10 minutes.
-
-
Reaction:
-
Allow the mixture to warm slowly to Room Temperature (20-25°C) .
-
Stir for 4–12 hours.
-
Monitoring: Check by TLC or HPLC. Look for the disappearance of the amine and the appearance of the product.
-
Checkpoint: If the reaction stalls, heat gently to 40°C, but do not exceed 60°C as ring-opening rates increase exponentially with temperature.
-
-
Work-up:
-
Quench with water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (saturated NaCl) to remove DMF.
-
Dry over
, filter, and concentrate.
-
Experimental Workflow Diagram
Figure 2: Optimized experimental workflow ensuring kinetic control.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Homoallyl Impurity (>5%) | Temperature too high | Maintain reaction at <25°C. Ensure dropwise addition of CPMB. |
| Homoallyl Impurity (>5%) | Protic solvent contamination | Ensure DMF is anhydrous. Moisture promotes SN1 ionization. |
| Low Conversion | Poor Nucleophilicity | Increase KI loading to 0.5 equiv. Switch base to |
| O- vs N-Alkylation Mix | Ambident Nucleophile | Use a less polar solvent (e.g., THF) if solubility permits, or protect the oxygen. |
| Reaction Stalls | Bromide inhibition | The buildup of Br- can slow the reaction. The Finkelstein condition (KI) helps mitigate this by cycling the active species. |
References
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234.
-
Finkelstein, H. (1910).[2] Darstellungen organischer Iodide aus den entsprechenden Bromiden und Chloriden.[3][4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Maes, B. U., et al. (2002).[5] Cesium Hydroxide and Cesium Carbonate: Versatile Bases in Organic Synthesis.[5][6] Synlett, 2002(12), 1995-1997.[5]
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl Derivatives. Journal of the American Chemical Society, 73(7), 3542.
Sources
Application Notes and Protocols: Purification of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Abstract
This document provides a comprehensive guide to the purification of 2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity of this intermediate is critical for the efficiency of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide details common impurities encountered during its synthesis, outlines strategic approaches to purification, and provides step-by-step protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The rationale behind experimental choices, troubleshooting advice, and methods for purity assessment are also discussed to ensure robust and reproducible purification outcomes.
Introduction: The Critical Role of Purity
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a pivotal building block in medicinal chemistry. Its structural motifs are found in a range of compounds targeting various therapeutic areas. The purity of this aldehyde directly impacts the yield and purity of subsequent reaction products, making its effective purification a cornerstone of successful drug development campaigns. Impurities can lead to side reactions, difficult-to-remove byproducts in later stages, and ultimately compromise the safety and efficacy of the final drug substance.
The synthesis of 2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde typically involves the O-alkylation of 2,4-dihydroxybenzaldehyde with (bromomethyl)cyclopropane. This reaction, while generally effective, can lead to a variety of impurities that necessitate robust purification strategies.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The primary impurities in crude 2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde typically arise from the synthesis process.[1][2][3]
Common Impurities:
-
Unreacted Starting Materials:
-
2,4-Dihydroxybenzaldehyde: The starting phenolic compound.
-
(Bromomethyl)cyclopropane: The alkylating agent.
-
-
Isomeric Byproducts:
-
4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde: Resulting from alkylation at the 4-hydroxyl group, which is often a significant byproduct.[4]
-
-
Dialkylated Product:
-
2,4-bis(Cyclopropylmethoxy)benzaldehyde: Formed by the alkylation of both hydroxyl groups.
-
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any remaining base or salts.
-
Oxidation Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, 4-(cyclopropylmethoxy)-2-hydroxybenzoic acid, especially during prolonged storage or harsh reaction conditions.[1]
The structural similarity between the desired product and its positional isomer makes separation particularly challenging. The choice of purification method will largely depend on the specific impurity profile and the scale of the purification.
Strategic Approaches to Purification
A multi-tiered approach is often necessary to achieve the desired purity (>99.5%) for pharmaceutical applications. The selection of a purification strategy should be guided by the polarity differences between the target compound and its impurities.
A general workflow for purification is outlined below:
Caption: Decision workflow for purification method selection.
Detailed Purification Protocols
Purity Assessment by Thin-Layer Chromatography (TLC)
Before commencing any purification, it is essential to assess the crude material by TLC to visualize the number of components and to determine an appropriate solvent system for column chromatography.[5]
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto the TLC plate baseline.
-
Elution: Develop the plate in a chamber containing a pre-equilibrated solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: Visualize the separated spots under UV light (254 nm). The desired product and most impurities, being aromatic aldehydes, should be UV active.
-
Rf Calculation: Calculate the retention factor (Rf) for each spot. The goal is to find a solvent system where the desired product has an Rf value between 0.2 and 0.4, with good separation from impurity spots.[1]
Recrystallization
Recrystallization is an effective technique for removing significant quantities of impurities, especially unreacted 2,4-dihydroxybenzaldehyde, which has different solubility characteristics.[6][7]
Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. Isopropyl ether has been reported as a suitable solvent.[7] Mixtures of ethanol and water can also be effective.[8]
-
Dissolution: In a flask, add the crude 2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde and the minimum amount of hot solvent required for complete dissolution.
-
Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
For separating closely related isomers and other byproducts, column chromatography is a powerful and widely used technique.[6][9][10][11]
Protocol:
-
Solvent System Selection: Based on the initial TLC analysis, select an appropriate mobile phase (eluent). A gradient elution from a less polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack a chromatography column. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the low polarity solvent and gradually increasing the polarity.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.
Table 1: Comparison of Purification Methods
| Method | Scale | Purity Achieved | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | Large | Good to Excellent | High | Cost-effective, simple setup | Dependent on solubility differences, may have lower recovery |
| Column Chromatography | Small to Large | Excellent | Moderate | High resolving power for similar compounds | Requires more solvent, more labor-intensive |
| Preparative HPLC | Small to Medium | Very High to Ultra-Pure | Low | Highest resolution, automated | Expensive, lower capacity, requires specialized equipment |
Preparative High-Performance Liquid Chromatography (Prep HPLC)
For achieving the highest level of purity, particularly for reference standards or early-stage API development, preparative HPLC is the method of choice.[12][13][14][15] It offers superior separation of closely eluting impurities.
Protocol:
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the desired product from all impurities. A reversed-phase C18 column is a common starting point.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves selecting a larger preparative column with the same stationary phase and adjusting the flow rate and sample loading accordingly.
-
Sample Preparation: Dissolve the partially purified material (e.g., from column chromatography) in the mobile phase.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions as they elute. Modern systems often have automated fraction collectors triggered by UV detection.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the required purity specifications. Remove the solvent, often by lyophilization or rotary evaporation, to obtain the highly pure product.
Caption: Step-by-step workflow for column chromatography.
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization | Product is too soluble in the chosen solvent at low temperatures. | Use a less polar co-solvent as an anti-solvent to induce precipitation. Ensure the minimum amount of hot solvent is used for dissolution. |
| Oily product after recrystallization | The melting point of the product is lower than the boiling point of the solvent. Impurities are preventing crystallization. | Choose a lower-boiling point solvent. Try a different solvent system. Pre-purify by column chromatography. |
| Poor separation in column chromatography | Inappropriate solvent system. Column overloading. Poorly packed column. | Optimize the eluent polarity based on TLC. Reduce the amount of sample loaded. Repack the column carefully to ensure it is homogenous. |
| Product streaking on the column | The sample was not loaded properly. The column was not packed correctly. | Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.[1] |
| Co-elution of impurities in column chromatography | Impurities have very similar polarity to the product. | Use a shallower solvent gradient. Try a different stationary phase (e.g., alumina). Consider preparative HPLC for baseline separation. |
Conclusion
The successful purification of 2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach, beginning with a thorough analysis of the impurity profile, allows for the selection of the most appropriate purification strategy. While recrystallization can be effective for initial bulk purification, column chromatography and preparative HPLC are indispensable for achieving the high purity required for drug development. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers to obtain this key intermediate in a highly pure form, ensuring the integrity and quality of their subsequent research and development efforts.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Quantum Analytics. (2025, September 23). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Journal of Natural Products. (2007, September 7). Benzaldehyde Derivatives from Sarcodontia crocea. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
-
Zenodo. (n.d.). Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN104203891A - Method for producing alkoxy-hydroxybenzaldehyde that is substantially free of alkyl-alkoxy-hydroxybenzaldehyde.
-
Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
International Journal of Drug Delivery Technology. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin. Retrieved from [Link]
-
Patent 0012939. (1980, July 9). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 4-hydroxybenzaldehyde – Knowledge and References. Retrieved from [Link]
-
Semantic Scholar. (2020, November 14). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104203891A - Method for producing alkoxy-hydroxybenzaldehyde that is substantially free of alkyl-alkoxy-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. agilent.com [agilent.com]
- 13. gilson.com [gilson.com]
- 14. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 15. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]
Troubleshooting & Optimization
Troubleshooting low yields in hydroxybenzaldehyde alkylation
Topic: Troubleshooting Low Yields in Hydroxybenzaldehyde Alkylation Content Type: Technical Support Center (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals
Technical Support Center: Hydroxybenzaldehyde Alkylation
Status: Active Ticket ID: HBA-ALK-001 Subject: Optimizing O-Alkylation Yields & Minimizing Side Reactions
Welcome to the Technical Support Center. This guide addresses the specific challenges of alkylating hydroxybenzaldehydes (e.g., 4-hydroxybenzaldehyde, salicylaldehyde) via the Williamson ether synthesis. Unlike simple phenols, the aldehyde moiety introduces unique reactivity profiles—specifically the risk of Cannizzaro disproportionation and electronic deactivation—that require precise protocol adjustments.
Part 1: Diagnostic Logic & Workflow
Before adjusting parameters, identify your failure mode. Use the decision tree below to diagnose the root cause of your low yield.
Figure 1: Diagnostic decision tree for isolating the cause of low yields in hydroxybenzaldehyde alkylation.
Part 2: Troubleshooting Guides (Q&A)
Section 1: Reaction Stalled (Incomplete Conversion)
Q: I am using acetone/K₂CO₃, but the reaction stalls at 60% conversion after 24 hours. Adding more alkyl halide doesn't help. Why? A: This is likely a solubility and kinetics issue .
-
The Cause: While acetone is a common solvent for Williamson synthesis, potassium carbonate (K₂CO₃) has poor solubility in it. The reaction relies on the surface area of the solid base. As the reaction proceeds, KBr or KCl salts coat the surface of the carbonate, passivating it [1].
-
The Fix:
-
Switch Solvent: Move to DMF (N,N-Dimethylformamide) or NMP . These polar aprotic solvents better solvate the cation (K+), leaving the phenoxide anion "naked" and highly nucleophilic [2].
-
Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates the alkyl iodide in situ (Finkelstein reaction), which is a superior electrophile compared to bromides or chlorides.
-
Grinding: If you must use acetone, ensure the K₂CO₃ is anhydrous and finely ground (micronized) before use.
-
Q: My alkyl bromide is secondary or bulky. Yields are <30%. A: Secondary halides are prone to E2 elimination rather than S_N2 substitution, especially with basic phenoxides.
-
The Fix:
-
Change Base: Switch to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" involves the large Cs+ cation forming a loose ion pair with the phenoxide, increasing nucleophilicity without requiring high temperatures that favor elimination [3].
-
Temperature: Lower the temperature (e.g., 40°C vs 80°C) and extend reaction time to favor substitution over elimination.
-
Section 2: Side Reactions (The Yield Killers)
Q: The aldehyde peak disappeared on NMR, but I see a mixture of benzyl alcohol and benzoic acid derivatives. What happened? A: You have triggered the Cannizzaro Reaction .
-
The Mechanism: Hydroxybenzaldehydes are non-enolizable aldehydes. In the presence of strong bases (like NaOH or KOH) and heat, they undergo base-induced disproportionation. One molecule is oxidized to the acid, and another is reduced to the alcohol [4].[1][2][3][4]
-
The Fix:
-
Avoid Strong Hydroxides: Do not use NaOH or KOH if possible. Use K₂CO₃ (Potassium Carbonate), which is basic enough to deprotonate the phenol (pKa ~7.6) but generally too weak to initiate rapid Cannizzaro on the aldehyde [5].
-
Stoichiometry: If you must use a strong base, use exactly 1.0–1.05 equivalents and add it slowly at low temperature (0°C) before warming.
-
Q: I see a new spot on TLC that is very close to the product, but NMR shows alkylation on the ring, not the oxygen. A: This is C-Alkylation , a classic problem with ambident nucleophiles like phenoxides.
-
The Cause: The phenoxide negative charge is delocalized into the ring (ortho/para positions).
-
Solvent Influence: Protic solvents (ethanol, water) hydrogen bond to the oxygen, shielding it. This forces the electrophile to attack the "softer," unshielded carbon centers (C-alkylation) [6].
-
Leaving Group: Softer leaving groups (Iodide) can sometimes favor C-alkylation compared to harder ones (Tosylate/Bromide) in specific contexts, though solvent is the dominant factor.
-
-
The Fix:
-
Strictly Aprotic: Use anhydrous DMF or DMSO. These solvents solvate the cation but leave the oxygen anion free and reactive (Hard Nucleophile), favoring O-alkylation (Hard-Hard interaction).
-
Crown Ethers: Adding 18-Crown-6 (if using K+) complexes the cation, further separating the ion pair and promoting O-attack.
-
Section 3: Workup & Isolation
Q: My crude yield is high, but I lose 50% of the mass during the aqueous wash. A: You might be washing away your product or creating an emulsion.
-
The Issue: If you wash with Sodium Bisulfite (NaHSO₃) to remove impurities, be aware that your product is also an aldehyde. It will form a water-soluble bisulfite adduct and partition into the aqueous layer.
-
The Fix:
-
Wash with Base, not Bisulfite: To remove unreacted starting material (Hydroxybenzaldehyde), wash the organic layer with 1M NaOH or 10% K₂CO₃ . The starting material (a phenol) will deprotonate, become water-soluble, and wash away. The product (an ether) is neutral and will remain in the organic layer [7].
-
Part 3: The Ambident Nucleophile Mechanism
Understanding the competition between pathways is critical for control.
Figure 2: Mechanistic pathways of phenoxide alkylation showing the competition between O-alkylation, C-alkylation, and Cannizzaro disproportionation.
Part 4: Optimized Protocol (Gold Standard)
This protocol is designed to maximize O-alkylation while suppressing Cannizzaro and C-alkylation.
Reagents:
-
Alkyl Bromide (1.2 eq)[7]
-
Anhydrous K₂CO₃ (2.0 eq)
-
Potassium Iodide (0.1 eq - Catalyst)
-
DMF (anhydrous, 5 mL per gram of substrate)
Step-by-Step:
-
Preparation: Dry K₂CO₃ in an oven at 120°C overnight or flame-dry under vacuum. Moisture is the enemy of yield.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde in DMF.
-
Deprotonation: Add the K₂CO₃. Stir at room temperature for 15 minutes. The mixture may turn yellow/orange (phenoxide formation).
-
Addition: Add the Alkyl Bromide and KI catalyst.
-
Reaction: Heat to 60–80°C . Monitor by TLC (Hexane:EtOAc 8:2).
-
Note: Do not exceed 100°C to avoid decomposition.
-
-
Workup (Critical):
-
Pour mixture into ice water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).[6]
-
Wash 1: Water (to remove DMF).
-
Wash 2: 1M NaOH (2x). This removes unreacted starting material.
-
Wash 3: Brine.
-
Dry over MgSO₄ and concentrate.
-
Data Summary: Solvent Effects on Yield
| Solvent | Base | Temp | Yield (Typical) | Major Issue |
| DMF | K₂CO₃ | 80°C | 85-95% | Removal of solvent (high BP) |
| Acetone | K₂CO₃ | Reflux | 50-65% | Poor solubility of base; slow kinetics |
| Ethanol | NaOH | Reflux | 40-60% | C-alkylation & Cannizzaro |
| Acetonitrile | Cs₂CO₃ | Reflux | 80-90% | Expensive base; good for sensitive substrates |
References
-
Master Organic Chemistry. (2014).[8] The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
National Institutes of Health (NIH). (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. [Link]
-
Wikipedia. (2023).[9][10] Cannizzaro reaction. Wikipedia. [Link]
-
MDPI. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI. ]">https://mdpi.com
-
Imperial College London. (2004).[11] Organic Synthesis Lecture: Enolate Alkylation. Imperial College. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Precision Alkylation in Benzaldehyde Synthesis
Current Status: Operational Ticket ID: #ALK-BENZ-001 Subject: Minimizing Over-Alkylation and Poly-Substitution Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
"Over-alkylation" in the context of benzaldehyde synthesis typically refers to two distinct kinetic traps depending on your synthetic route:
-
Bis-Alkylation during O-Functionalization: When synthesizing alkoxybenzaldehydes (e.g., vanillin analogs) from polyhydroxy precursors (e.g., 3,4-dihydroxybenzaldehyde), the goal is often mono-protection. Over-alkylation results in bis-ethers.
-
Poly-Alkylation during Scaffold Construction: When synthesizing the benzaldehyde core via Friedel-Crafts alkylation (Benzene
Toluene Benzaldehyde), the product is more nucleophilic than the reactant, leading to xylenes and higher alkylbenzenes.
This guide addresses both, with a primary focus on the high-value medicinal chemistry challenge of regioselective O-alkylation .
Module 1: Selective O-Alkylation of Polyhydroxybenzaldehydes
The Challenge: You are reacting 3,4-dihydroxybenzaldehyde (or 2,4-isomer) to create a mono-alkoxy derivative. The Failure Mode: The reaction yields significant amounts of dialkylated product (bis-ether) or alkylates the wrong hydroxyl group.
Mechanistic Insight: The "Hydrogen Bond Shield"
To achieve mono-selectivity, you must exploit the acidity difference between the hydroxyl groups.
-
The 4-OH (Para): More acidic (
) due to resonance stabilization with the aldehyde carbonyl. -
The 3-OH (Meta) or 2-OH (Ortho): Less acidic. In 2-hydroxybenzaldehydes, the 2-OH forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1] This "locks" the proton, making it significantly harder to deprotonate with mild bases.
Visualizing the Selectivity Pathway
Caption: Kinetic pathway showing how base strength dictates the ratio of mono- vs. bis-alkylation in hydroxybenzaldehydes.
Protocol: Regioselective Mono-Alkylation
Standard Operating Procedure for 3,4-dihydroxybenzaldehyde
Reagents:
-
Substrate: 3,4-dihydroxybenzaldehyde (1.0 eq)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.05 eq - Strict Stoichiometry)
-
Base: Sodium Bicarbonate (
) or Potassium Fluoride (KF) (1.1 eq) -
Solvent: Acetonitrile (ACN) - Crucial for dipole stabilization
Step-by-Step:
-
Dissolution: Dissolve substrate in ACN (0.2 M concentration). Do not use DMF or Acetone if high selectivity is required; ACN provides the optimal polarity to support the specific ion pair without solvating the "shielded" proton.
-
Base Addition: Add
(solid). The weak base is strong enough to deprotonate the 4-OH but too weak to break the H-bond of the 3-OH/2-OH. -
Reflux: Heat to gentle reflux (
). -
Monitoring: Monitor via TLC/HPLC. You will see the mono-alkylated product appear. Stop reaction immediately upon consumption of starting material.
-
Workup: Filter off inorganic salts while hot. Evaporate solvent.[2] Recrystallize from Ethanol/Hexane.
Data: Base Effectiveness on Selectivity
| Base System | Solvent | Yield (Mono) | Bis-Alkylated (Impurity) | Mechanism Note |
| Acetone | 55% | 35% | Base too strong; deprotonates both sites. | |
| 40% | 50% | Indiscriminate deprotonation. | ||
| Acetonitrile | 89% | < 5% | Exploits | |
| Acetonitrile | 92% | < 3% | Surface-mediated selectivity. |
Module 2: Friedel-Crafts Precursor Control
The Challenge: Synthesizing the benzaldehyde scaffold from benzene via alkylation (to Toluene) followed by oxidation. The Failure Mode: The reaction produces Xylenes (di-alkylated) which oxidize to Phthalic Acids (contaminants).
Mechanistic Insight: The Activation Cycle
Friedel-Crafts alkylation is autocatalytic in terms of reactivity. The alkyl group (e.g., Methyl) is an Electron Donating Group (EDG) . It activates the ring, making Toluene more nucleophilic than Benzene.
-
Result: The catalyst prefers to react with the product rather than the reactant.
Visualizing the Kinetic Trap
Caption: Kinetic competition where the product (Toluene) outcompetes the reactant (Benzene) for the catalyst.
Troubleshooting Guide: Friedel-Crafts
| Symptom | Diagnosis | Corrective Action |
| High Xylene content (>15%) | Stoichiometry error. | Increase Benzene:Alkyl Halide ratio. Industrial standard is 4:1 to 10:1. The excess benzene dilutes the product, statistically favoring mono-alkylation. |
| Reaction Runaway (Exotherm) | Poor thermal control. | Lower Temperature. Lower temps favor the lower activation energy pathway (mono-alkylation) over poly-alkylation. |
| Isomerization (m-xylene) | Thermodynamic control. | Shorten Reaction Time. Long exposure to Lewis Acids causes methyl migration (isomerization) and disproportionation. |
Troubleshooting FAQ
Q: I am using Williamson Ether Synthesis for 4-methoxybenzaldehyde, but I see C-alkylation byproducts. Why? A: This is the "Ambident Phenolate" issue. Phenolates can react at the Oxygen (O-alkylation) or the Ring Carbon (C-alkylation).[3][4]
-
Cause: Using protic solvents (Water, Alcohols) shields the Oxygen via H-bonding, leaving the Carbon exposed for attack.
-
Fix: Switch to aprotic polar solvents (DMF, DMSO, or Acetonitrile). These solvate the cation (
) but leave the phenoxide oxygen "naked" and highly nucleophilic, favoring O-alkylation.
Q: Can I recycle the poly-alkylated byproducts? A: In Friedel-Crafts, yes. This is called Transalkylation .
-
Method: Treat the poly-alkylated waste (Xylenes) with fresh Benzene and a strong acid catalyst (HF/BF3 or Zeolites). The alkyl groups will transfer to the benzene, generating more Toluene.
Q: My 3,4-dihydroxybenzaldehyde reaction stalled at 60% conversion.
A: If using mild bases like
-
Fix: Ensure efficient stirring and consider adding a drying agent (molecular sieves) or using anhydrous KF to drive the equilibrium.
References
-
Mendelson, W. L., et al. (1996).[2] "The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde." Synthetic Communications, 26(3), 593-601. Link
-
Chaudhari, R. V., et al. (2008). "Process for the liquid phase oxidation of toluene to benzaldehyde."[5][6] U.S. Patent No.[6] 7,411,099.[6] Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
-
Albrecht, S., et al. (2006).[7] "Direct Preparation of O-Substituted Hydroxylamines." Synthesis, 2006(10), 1635-1638. Link
Sources
- 1. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
Removing unreacted cyclopropylmethyl bromide from reaction mixtures
Welcome to the dedicated technical support guide for handling cyclopropylmethyl bromide (CPMB) in your reaction mixtures. As a highly reactive and versatile alkylating agent, CPMB is a cornerstone for introducing the valuable cyclopropylmethyl motif in pharmaceutical and agrochemical synthesis.[1][2] However, its volatility and reactivity can present challenges during reaction workup and product purification.
This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to effectively remove unreacted cyclopropylmethyl bromide, ensuring the purity of your target compounds. We will delve into the causality behind experimental choices, empowering you to troubleshoot effectively and adapt these methodologies to your specific synthetic context.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of cyclopropylmethyl bromide that I should be aware of for purification?
Understanding the physical properties of cyclopropylmethyl bromide is the first step in selecting an appropriate removal strategy. Its key characteristics are summarized in the table below.
| Property | Value | Implication for Purification |
| CAS Number | 7051-34-5 | Unique identifier for this chemical. |
| Molecular Formula | C₄H₇Br | |
| Molecular Weight | 135.00 g/mol [3] | Relatively low molecular weight. |
| Boiling Point | 105-107 °C[4] | Moderately volatile; can be removed by distillation from less volatile products. |
| Density | ~1.392 g/mL at 25 °C[4] | Denser than water. |
| Solubility | Insoluble in water; soluble in common organic solvents (ethanol, ether, acetone, benzene).[5] | Dictates the choice of solvents for extraction and washing steps. |
| Reactivity | Incompatible with strong bases and strong oxidizing agents.[6] | Important consideration for choosing quenching agents. |
| Appearance | Colorless to pale yellow liquid.[7] |
Q2: What are the common impurities found with cyclopropylmethyl bromide and how do they affect purification?
A significant challenge in working with cyclopropylmethyl bromide arises from impurities that may be present from its synthesis. The reaction of cyclopropanemethanol with hydrogen bromide can lead to the formation of isomeric byproducts, namely cyclobutyl bromide and 4-bromo-1-butene .[8] These isomers have boiling points very close to that of cyclopropylmethyl bromide, making their separation by fractional distillation exceedingly difficult.[8] It is crucial to be aware of these potential impurities in your starting material, as they may carry through your reaction and complicate the purification of your final product.
Q3: Is cyclopropylmethyl bromide stable to standard aqueous workup conditions?
As a primary alkyl bromide, cyclopropylmethyl bromide is susceptible to hydrolysis under basic aqueous conditions (e.g., washing with aqueous sodium bicarbonate or carbonate) to form cyclopropanemethanol, although this reaction may be slow at room temperature.[9] Under acidic aqueous conditions, the strained cyclopropyl ring can be prone to rearrangement.[10] Therefore, prolonged exposure to harsh acidic or basic conditions during workup should be approached with caution and monitored to avoid unwanted side reactions.
Troubleshooting Guide: Removing Unreacted Cyclopropylmethyl Bromide
This section provides a detailed breakdown of common issues encountered when attempting to remove excess cyclopropylmethyl bromide and offers step-by-step solutions.
Issue 1: My product is not volatile. How can I remove the volatile cyclopropylmethyl bromide?
For non-volatile products, several effective methods can be employed. The choice depends on the scale of your reaction, the stability of your product, and available laboratory equipment.
Principle: This method leverages the difference in boiling points between the volatile cyclopropylmethyl bromide (105-107 °C) and your higher-boiling product.[11]
Best Suited For:
-
Thermally stable, non-volatile products.
-
Reaction scales where distillation is practical.
Detailed Protocol: Simple Distillation
-
Initial Quench (Optional but Recommended): If your reaction mixture contains a strong base or other reactive species, perform a preliminary quench by slowly adding a suitable proton source (e.g., saturated aqueous ammonium chloride) at a low temperature (e.g., 0 °C).
-
Solvent Removal: Remove the bulk of the reaction solvent using a rotary evaporator.
-
Distillation Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the flask containing your crude product. Collect the distillate that comes over at or near the boiling point of cyclopropylmethyl bromide (105-107 °C). The distillation can be performed at atmospheric pressure or under vacuum to lower the required temperature.[11]
-
Analysis: Analyze the distillation pot residue (your product) by an appropriate method (e.g., NMR, GC-MS) to confirm the absence of cyclopropylmethyl bromide.
Causality Corner:
-
Why use a rotary evaporator first? Removing the low-boiling reaction solvent first makes the subsequent distillation more efficient, as you are primarily separating your product from the higher-boiling cyclopropylmethyl bromide.
-
Why might vacuum distillation be preferred? If your product has limited thermal stability, reducing the pressure lowers the boiling points of all components, allowing the distillation to proceed at a lower temperature and minimizing the risk of product decomposition.[11]
Troubleshooting:
-
Problem: I still see cyclopropylmethyl bromide in my product after distillation.
-
Solution: Your product might be co-distilling with the bromide. Consider using fractional distillation for better separation.[11] If the boiling points are too close, another method from this guide may be more suitable.
-
-
Problem: My product seems to be decomposing during distillation.
-
Solution: Switch to vacuum distillation to lower the temperature. If decomposition still occurs, distillation is not a suitable method.
-
Principle: This approach involves adding a nucleophilic reagent to the reaction mixture to react with the electrophilic cyclopropylmethyl bromide, converting it into a more easily separable byproduct.
Best Suited For:
-
Situations where distillation is not feasible due to product instability or similar boiling points.
-
When the resulting byproduct has significantly different properties (e.g., polarity, solubility) from your desired product, facilitating separation by extraction or chromatography.
Choice of Quenching Agent:
-
Amines (e.g., Diethylamine, Piperidine): These are effective nucleophiles that react with cyclopropylmethyl bromide to form tertiary amines.[6][8]
-
Byproduct: A more polar, basic tertiary amine, which can often be removed by an acidic wash.
-
Caution: Over-alkylation can be a side reaction if primary amines are used.[6] The resulting ammonium salt can sometimes complicate workup.
-
-
Thiols (e.g., Thiophenol, 1-Propanethiol): Thiols are excellent nucleophiles for SN2 reactions with alkyl halides, forming thioethers.[12][13]
-
Byproduct: A less polar thioether. This is a good option if your product is highly polar.
-
Caution: Thiols often have strong, unpleasant odors and should be handled in a well-ventilated fume hood.[14]
-
Detailed Protocol: Quenching with an Amine
-
Cool the Reaction: Cool your reaction mixture to 0 °C in an ice bath.
-
Add Quenching Agent: Slowly add an excess (typically 2-3 equivalents relative to the excess cyclopropylmethyl bromide) of a secondary amine (e.g., diethylamine).
-
Warm and Stir: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC or LC-MS analysis shows complete consumption of the cyclopropylmethyl bromide.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the newly formed tertiary amine and any remaining quenching amine.
-
Wash with water and then brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography if necessary.
Causality Corner:
-
Why use a secondary amine? Secondary amines are nucleophilic enough to react efficiently but avoid the complication of forming both secondary and tertiary amine products that can occur with primary amines.
-
Why an acidic wash? The amine quencher and the tertiary amine byproduct are basic. The acidic wash protonates them, forming water-soluble ammonium salts that are easily extracted into the aqueous layer.
Issue 2: My product has similar polarity to cyclopropylmethyl bromide, making chromatographic separation difficult.
This is a common challenge, especially for non-polar products. In this scenario, converting the unreacted cyclopropylmethyl bromide into a substance with drastically different polarity is key.
Principle: This elegant technique utilizes a solid-supported reagent (a "scavenger") that reacts with and covalently binds the excess cyclopropylmethyl bromide. The scavenger resin, now with the bromide attached, is then simply removed by filtration.[4][15]
Best Suited For:
-
Purification of combinatorial libraries or for high-throughput synthesis.[1][16]
-
When traditional extraction and chromatography are problematic.
-
When you want to avoid introducing soluble byproducts into your reaction mixture.
Choice of Scavenger Resin:
-
Polymer-Supported Amines (e.g., Tris(2-aminoethyl)amine on polystyrene): These are highly effective for scavenging electrophiles like alkyl halides. The multiple amino groups provide a high capacity for reaction.
-
Polymer-Supported Thiols (e.g., Si-Thiol): These are also very effective and are a good choice when you want to avoid nitrogen-containing byproducts altogether.[17]
Detailed Protocol: Using a Polymer-Supported Amine Scavenger
-
Choose the Scavenger: Select a polymer-supported amine scavenger with a high loading capacity.
-
Add to Reaction Mixture: Once your primary reaction is complete, add the scavenger resin to the crude reaction mixture (typically 3-5 equivalents of functional groups on the resin relative to the excess cyclopropylmethyl bromide).
-
Stir: Stir the suspension at room temperature or with gentle heating. Reaction times can vary from a few hours to overnight. Monitor the disappearance of cyclopropylmethyl bromide from the solution by TLC or LC-MS.
-
Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of your product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield your purified product.
Causality Corner:
-
Why use a large excess of the scavenger? Using an excess ensures that the reaction goes to completion in a reasonable amount of time, driving the equilibrium towards the bound state.
-
Why is filtration so effective? The scavenger is a macroscopic, insoluble solid. Filtration provides a clean and complete separation of the solid-bound impurity from the soluble product.[4]
Decision-Making Flowchart for Removal Strategy
Caption: Strategy selection for purification.
Chemical Quenching Reactions
Caption: SN2 reactions for chemical quenching.
Summary and Recommendations
Choosing the right method to remove unreacted cyclopropylmethyl bromide is critical for obtaining a pure product.
-
For thermally stable, non-volatile products , distillation is often the most straightforward and economical choice.
-
When distillation is not an option, chemical quenching with a secondary amine or a thiol is a robust alternative, provided the resulting byproduct can be easily separated by extraction or chromatography.
-
For challenging separations, or in the context of high-throughput and parallel synthesis, polymer-supported scavengers offer a highly efficient and clean method of purification, minimizing the need for traditional workup procedures.
Always prioritize safety by handling cyclopropylmethyl bromide and any quenching agents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
References
- US6118032A, Process for the production of cyclopropylmethyl halides, 2000-09-12.
- Review of cyclopropyl bromide synthetic process, ResearchG
- PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES, EP 1109765 B1, 1999-08-24.
- WO2015101452A1, Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane, 2015-07-09.
- PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE, P
- Alkylation of Amines (Sucks!), Master Organic Chemistry, 2017-05-26.
- PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES, EP 1200379 B1, 2003-10-29.
- Cyclopropylmethyl Bromide | INDIA | Manufacturer | 7051-34-5, lifechem pharma, 2024-04-13.
- Thiols And Thioethers, Master Organic Chemistry, 2015-07-05.
- Using an alkyl halide and a thiol as starting materials, how woul..., Study Prep in Pearson+.
- Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestr
- New Developments in Polymer-Supported Reagents, Scavengers and Catalysts for Organic Synthesis, PubMed, 2004-11-15.
- ISOLUTE® Si-Thiol - Metal Scavenger, Biotage, N/A.
- Are alkyl bromides susceptible to hydrolysis?
- Alkylation of Amines, Part 1: with Alkyl Halides, YouTube, 2020-11-02.
- Reaction of Alkyl Halides with Ammonia, Chemistry LibreTexts, 2023-01-22.
- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol, ACS Public
- Amin
- Bromomethylcyclopropane, PubChem, N/A.
- Experimental procedure for N-alkyl
- How To: Work with Thiols, University of Rochester Department of Chemistry, N/A.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide, BenchChem, 2025-06-16.
- Rapid purification by polymer supported quench, WO1997042230A1, 1997-11-20.
- Chapter 2: Flow Processes Using Polymer-supported Reagents, Scavengers and C
- Polymeric Scavenger Reagents in Organic Synthesis, ResearchG
- Reaction of Alkyl Halides Experiment, PraxiLabs, N/A.
- Hydrolysis R
- Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up, Eldorado - Repository of the TU Dortmund, N/A.
- Thiols and Sulfides, Chemistry LibreTexts, 2023-01-22.
- How does one separate Benzyl bromide from the reaction mixture?
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method, PMC, 2023-04-24.
- 24.7: Reactions of Amines, Chemistry LibreTexts, 2025-02-24.
Sources
- 1. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. praxilabs.com [praxilabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 14. How To [chem.rochester.edu]
- 15. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. biotage.com [biotage.com]
Validation & Comparative
Publish Comparison Guide: H-NMR Spectrum Analysis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Executive Summary & Comparison Matrix
In the development of hemoglobin modulators and anti-inflammatory agents, 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde serves as a critical intermediate. Its structural integrity is defined by the regioselective alkylation of the 2-hydroxyl group of the resorcinol scaffold, leaving the 4-hydroxyl group free for subsequent derivatization.
This guide provides a technical comparison of the H-NMR profile of the target compound against its starting material (2,4-Dihydroxybenzaldehyde ) and evaluates solvent performance (DMSO-d₆ vs. CDCl₃ ) for structural confirmation.
Quick Comparison: Target vs. Precursor
| Feature | 2,4-Dihydroxybenzaldehyde (Precursor) | 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (Target) | Diagnostic Value |
| Aldehyde (CHO) | δ 9.75 ppm (Shielded by H-bond) | δ 10.35 ppm (Deshielded) | High: Confirms loss of intramolecular H-bond. |
| 2-OH Phenol | δ 11.30 ppm (Sharp, Chelated) | Absent | Critical: Confirms alkylation at C2. |
| 4-OH Phenol | δ 10.30 ppm (Broad) | δ 10.60 ppm (Broad) | Medium: Confirms C4 remains free. |
| Aliphatic Region | Silent | δ 0.3 - 4.0 ppm (Cyclopropyl pattern) | High: Confirms incorporation of ether moiety. |
Structural Analysis & Theoretical Grounding
The structural elucidation of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde relies on identifying the disruption of the "Salicylaldehyde Core."
The "H-Bond Switch" Mechanism
In the precursor (2,4-dihydroxybenzaldehyde), the hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the aldehyde carbonyl oxygen. This interaction:
-
Shields the Aldehyde Proton: Keeps the signal upfield (~9.7 ppm).
-
Deshields the 2-OH Proton: Pushes the phenolic signal downfield (~11.3 ppm).
Upon Alkylation (Target Molecule): The introduction of the bulky cyclopropylmethyl group at position 2 breaks this hydrogen bond.
-
Result: The aldehyde proton shifts downfield (to ~10.35 ppm) due to the loss of electron density donation from the H-bond and the steric twist imposed by the ether group.
Cyclopropyl Fingerprint
The cyclopropylmethoxy group provides a distinct "AMX" style pattern in the high-field region:
-
O-CH₂ (Doublet): The methylene protons adjacent to oxygen are deshielded (~3.95 ppm).
-
Cyclopropyl Methine (Multiplet): The single proton on the ring (~1.25 ppm).
-
Cyclopropyl Methylene (Multiplets): The four ring protons appear as two distinct multiplets (~0.3 and ~0.6 ppm) due to magnetic anisotropy of the ring.
Experimental Protocol
Reagents & Equipment
-
Instrument: 400 MHz or 600 MHz NMR Spectrometer (e.g., Bruker Avance).
-
Solvents: DMSO-d₆ (99.9% D) for full proton assignment; CDCl₃ (99.8% D) for aliphatic resolution.
-
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.
Step-by-Step Acquisition Workflow
Figure 1: Standardized workflow for H-NMR acquisition ensuring high-resolution spectral data.
Comparative Analysis: Performance & Interpretation
Comparison 1: Reaction Monitoring (Precursor vs. Product)
Objective: To validate the completion of the alkylation reaction.
The most common failure mode in this synthesis is regio-scrambling (alkylation at C4 instead of C2) or incomplete reaction .
Diagnostic Signals:
-
The "Missing" Peak: If a sharp singlet persists at 11.0–11.5 ppm , unreacted starting material is present. The product has no signal in this region.
-
The "Shifted" Aldehyde:
-
Target (2-Alkoxy): Aldehyde proton at ~10.35 ppm .
-
Impurity (4-Alkoxy isomer): If alkylation occurs at C4 (leaving C2-OH free), the aldehyde proton remains shielded at ~9.7 ppm due to the retained H-bond.
-
Comparison 2: Solvent Selection (DMSO-d₆ vs. CDCl₃)
Objective: To select the optimal solvent for purity analysis.
| Parameter | DMSO-d₆ | CDCl₃ | Recommendation |
| OH Visibility | Excellent. 4-OH appears as a distinct broad singlet/hump at ~10.6 ppm. | Poor. OH often exchanges or broadens into the baseline, making it invisible. | Use DMSO-d₆ for full structural confirmation. |
| Aliphatic Resolution | Good. Cyclopropyl peaks are distinct. | Excellent. Superior separation of the cyclopropyl methylene multiplets (0.3 vs 0.6 ppm). | Use CDCl₃ if analyzing aliphatic impurities. |
| Water Peak | ~3.33 ppm (Can obscure O-CH₂ signal). | ~1.56 ppm (Usually clear of key signals). | DMSO-d₆ requires dry sample to avoid O-CH₂ overlap. |
Detailed Spectral Data (DMSO-d₆)
Compound: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde Frequency: 400 MHz Solvent: DMSO-d₆
| Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment |
| 10.35 | Singlet (s) | 1H | - | CHO (Aldehyde) |
| 10.60 | Broad Singlet (br s) | 1H | - | OH (C4-Hydroxyl) |
| 7.62 | Doublet (d) | 1H | J = 8.6 | Ar-H (C6, Ortho to CHO) |
| 6.55 | Doublet (d) | 1H | J = 2.2 | Ar-H (C3, Ortho to OR) |
| 6.48 | Doublet of Doublets (dd) | 1H | J = 8.6, 2.2 | Ar-H (C5, Meta to CHO) |
| 3.96 | Doublet (d) | 2H | J = 7.0 | O-CH₂ (Ether linkage) |
| 1.25 | Multiplet (m) | 1H | - | CH (Cyclopropyl methine) |
| 0.58 | Multiplet (m) | 2H | - | CH₂ (Cyclopropyl ring) |
| 0.35 | Multiplet (m) | 2H | - | CH₂ (Cyclopropyl ring) |
Visualization of Structural Confirmation Logic
Figure 2: Logical decision tree for confirming the regiochemistry of the product based on chemical shift analysis.
References
-
BenchChem Technical Support. (2025).[1][2] A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. Retrieved from
-
ChemicalBook. (2023). 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities. Retrieved from
-
National Institutes of Health (NIH). (2025). Voxelotor (Oxbryta) Binds Multiple Hemoglobin Sites and Influences Protein Structure. Retrieved from
-
Organic Chemistry Data. (2024). NMR Chemical Shift Values Table - Phenols and Aldehydes. Retrieved from
-
SpectraBase. (2025). 2-Hydroxy-4-methoxybenzaldehyde 1H NMR Data. Retrieved from
Sources
Technical Comparison Guide: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde vs. 3-Isomer
[1]
Executive Summary & Structural Context[2][3][4]
In the development of kinase inhibitors and sirtuin modulators, the precise regiochemistry of alkoxy-substituted benzaldehydes is critical for Structure-Activity Relationship (SAR) profiles. This guide distinguishes 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (Target) from its positional isomer, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (Comparator).[1]
While these molecules share identical molecular weights (
The Isomer Landscape[1]
-
Target (2-Isomer): A derivative of 2,4-dihydroxybenzaldehyde (resorcylaldehyde).[1] The cyclopropylmethoxy group is ortho to the aldehyde.[1]
-
Comparator (3-Isomer): A derivative of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).[1] The cyclopropylmethoxy group is meta to the aldehyde.[1]
-
Critical Impurity Note: Synthesis from 2,4-dihydroxybenzaldehyde often yields 4-(cyclopropylmethoxy)-2-hydroxybenzaldehyde as the major product due to the higher nucleophilicity of the 4-hydroxyl group.[1] This guide also addresses this distinction where relevant.
Figure 1: Structural relationship between the target 2-alkoxy compound and the 3-alkoxy isomer.
Spectroscopic Characterization (NMR)[1][5][6][7][8][9][10]
Proton NMR (
Aromatic Coupling Patterns
The substitution pattern on the benzene ring dictates the splitting of aromatic protons.[1]
| Feature | Target (2-Alkoxy-4-Hydroxy) | Comparator (3-Alkoxy-4-Hydroxy) |
| Substitution Pattern | 1,2,4-Trisubstituted | 1,3,4-Trisubstituted |
| Proton H-3 | Singlet (s) or doublet ( | N/A (Substituted by Alkoxy) |
| Proton H-2 | N/A (Substituted by Alkoxy) | Singlet (s) or doublet ( |
| Proton H-6 | Doublet (d) ( | Doublet of Doublets (dd) ( |
| Proton H-5 | Doublet of Doublets (dd) ( | Doublet (d) ( |
Diagnostic Signal:
-
In the Target , look for a doublet (
Hz) for H-6 (the proton adjacent to the aldehyde) and a singlet-like peak for H-3.[1] -
In the Comparator , look for a singlet (
Hz) for H-2 (the proton isolated between the aldehyde and alkoxy group).[1]
The Self-Validating Protocol: 1D NOE/NOESY
Chemical shifts can vary with concentration and solvent. NOE (Nuclear Overhauser Effect) provides spatial proof of structure and is the "Gold Standard" for this identification.
-
Experiment: Irradiate the methylene protons (
) of the cyclopropylmethoxy group ( ppm). -
Target Response: You will observe NOE enhancement of the H-3 aromatic proton (the singlet shielded by OH/OR) and potentially the Aldehyde proton (due to rotamer populations).[1]
-
Comparator Response: You will observe NOE enhancement of the H-2 aromatic proton (the singlet deshielded by the aldehyde).[1]
Aldehyde Proton Shift[9]
Infrared Spectroscopy (IR) Distinction
While less specific than NMR, IR provides rapid confirmation of the functional group environment.
-
Carbonyl Stretch (
): -
Hydroxyl Stretch (
):
Synthesis & Impurity Profiling
Understanding the origin of these isomers aids in troubleshooting.
Synthesis of the Target (2-Alkoxy)
Usually synthesized from 2,4-dihydroxybenzaldehyde .[1][8]
-
Challenge: The 4-OH is more acidic and nucleophilic than the 2-OH (which is H-bonded to the carbonyl).
-
Result: Direct alkylation with (bromomethyl)cyclopropane preferentially yields the 4-alkoxy-2-hydroxy isomer (the impurity).[1]
-
Solution: To get the 2-alkoxy target, one must typically protect the 4-OH (e.g., as a benzyl ether), alkylate the 2-OH, and then deprotect.[1] Or, use specific conditions (e.g., Mitsunobu reaction) that might favor the 2-position, though this is difficult.[1]
Synthesis of the Comparator (3-Alkoxy)
Synthesized from 3,4-dihydroxybenzaldehyde .
-
Reactivity: The 3-OH and 4-OH have similar reactivity, but the 4-OH is often slightly more nucleophilic.[1] Mixtures of 3-alkoxy and 4-alkoxy are common and must be separated by column chromatography.
Analytical Decision Tree
Use this flowchart to validate your compound.
Figure 2: Step-by-step NMR identification workflow.
Experimental Protocol: 1D NOE Difference Spectroscopy
To ensure reproducibility, follow this standard operating procedure (SOP).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 (preferred over
to prevent aggregation and sharpen phenolic peaks). -
Ensure the solution is clear and free of paramagnetic impurities.
Instrument Parameters (Typical 400/500 MHz):
-
Pulse Sequence: 1D NOE difference (e.g., selnogp on Bruker).
-
Target Irradiation: Center the selective pulse on the doublet/multiplet of the cyclopropylmethoxy
group (typically ppm). -
Mixing Time: 300 - 500 ms (sufficient for buildup, minimizes spin diffusion).
-
Scans: 64 - 128 scans to ensure high Signal-to-Noise ratio.
Interpretation:
-
Phase the spectrum so the irradiated peak is negative.[1]
-
Look for positive enhancement peaks in the aromatic region.
-
Target: Enhancement at
ppm (H-3). -
Comparator: Enhancement at
ppm (H-2).
References
-
National Institutes of Health (PMC). (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes. Retrieved from [Link]
-
Pharmaffiliates. (2024). 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde Product Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2003). Selective demethylation and debenzylation of aryl ethers. Retrieved from [Link][1]
Sources
- 1. JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Synthesis of 4-hydroxybenzaldehyde from phenol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: IR Spectroscopy of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
This guide provides an in-depth technical comparison and spectral analysis for 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde .[1] It is designed for researchers and QC scientists needing to differentiate this specific intermediate from its regioisomers and starting materials during drug substance synthesis.[1]
Executive Summary & Analytical Challenge
In the synthesis of pharmacophores (e.g., for beta-blockers or tyrosine-mimetic drugs), the alkylation of 2,4-dihydroxybenzaldehyde is a critical step.[1] The objective is often to selectively alkylate the 2-position or the 4-position.[1]
For the target molecule 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde , the analytical challenge lies in distinguishing it from:
-
The Regioisomer: 4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde (a common thermodynamic impurity).
The Critical Differentiator: The position of the hydroxyl group relative to the carbonyl determines the presence of intramolecular hydrogen bonding . This phenomenon induces significant spectral shifts in the Carbonyl (C=O) and Hydroxyl (O-H) regions, serving as the primary validation marker.
Structural & Vibrational Analysis
The Target: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde[1][2]
-
Structure: The aldehyde is at C1. The cyclopropylmethyl ether is at C2 (Ortho). The hydroxyl is at C4 (Para).
-
H-Bonding Status: The C4-hydroxyl is too distant to form an intramolecular hydrogen bond with the C1-carbonyl.[1]
-
Spectral Consequence: The Carbonyl stretch appears at a "normal" conjugated aldehyde frequency (~1660–1680 cm⁻¹ ). The Hydroxyl stretch is governed by intermolecular interactions (concentration-dependent).
The Impurity: 4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde[1][2][3]
-
Structure: Ether at C4.[1] Hydroxyl at C2 (Ortho).
-
H-Bonding Status: The C2-hydroxyl forms a stable 6-membered intramolecular hydrogen bond ring with the carbonyl oxygen.[1]
-
Spectral Consequence: This "chelation" weakens the C=O bond, causing a significant Red Shift (lowering wavenumber) to ~1635–1650 cm⁻¹ .
Comparative Spectral Data
The following table synthesizes experimental expectations based on structural analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde vs. 4-hydroxy-2-methoxybenzaldehyde) and cyclopropyl group characteristics.
Table 1: Diagnostic Peak Comparison
| Functional Group | Mode | Target Molecule (2-Ether, 4-OH) | Critical Impurity (4-Ether, 2-OH) | Starting Material (2,4-Dihydroxy) |
| Carbonyl (C=O) | Stretch | 1665 – 1680 cm⁻¹ (Sharp, Conjugated) | 1635 – 1650 cm⁻¹ (Red-shifted due to H-bond) | 1630 – 1640 cm⁻¹ (Strongly H-bonded) |
| Hydroxyl (O-H) | Stretch | 3200 – 3400 cm⁻¹ (Broad, Intermolecular) | 3000 – 3150 cm⁻¹ (Broad, weak, Intramolecular) | 3100 – 3400 cm⁻¹ (Overlapping modes) |
| Cyclopropyl C-H | Stretch | 3075 – 3100 cm⁻¹ (Distinct "shoulder" on aromatic C-H) | 3075 – 3100 cm⁻¹ (Present) | Absent |
| Cyclopropyl Ring | Def/Breath | 1010 – 1030 cm⁻¹ (Medium intensity) | 1010 – 1030 cm⁻¹ (Present) | Absent |
| Ether (C-O-C) | Stretch | 1240 – 1260 cm⁻¹ (Aryl-Alkyl Ether) | 1240 – 1260 cm⁻¹ | Absent |
Analyst Note: The presence of the Cyclopropyl C-H stretch at >3050 cm⁻¹ (distinct from saturated alkyl C-H <3000 cm⁻¹) confirms the alkylation occurred. The C=O position confirms where it occurred.
Experimental Protocol (ATR-FTIR)[1][2]
This protocol ensures reproducible data, minimizing artifacts from moisture or sample preparation.
Methodology: Attenuated Total Reflectance (ATR)
Equipment: FTIR Spectrometer (e.g., Bruker/PerkinElmer) with Diamond or ZnSe ATR crystal.
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Prep: Ensure the solid sample is dry. Residual solvent (especially water) will obscure the critical O-H region.
-
Deposition: Place ~5-10 mg of the solid onto the center of the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).[1] Reasoning: Poor contact yields noisy spectra; excessive pressure can damage soft crystals, though unlikely with diamond.
-
Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution).
-
Processing: Apply "ATR Correction" (if quantitative comparison to transmission library data is required) and "Baseline Correction".
Visualizations
Diagram 1: Synthesis & Impurity Logic
This diagram illustrates the origin of the two isomers and the structural difference driving the IR shift.[1]
Caption: Synthesis pathway showing the divergence of the target molecule and its regioisomer, highlighting the structural feature (H-bonding) that differentiates them.
Diagram 2: Spectral Decision Tree
A logic flow for QC scientists to interpret the spectrum.[1]
Caption: Step-by-step decision tree for identifying the target molecule based on specific IR spectral markers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Authoritative text on general IR assignments and H-bonding shifts).
-
NIST Chemistry WebBook. IR Spectrum of 2-Hydroxy-4-methoxybenzaldehyde. National Institute of Standards and Technology.[5] Available at: [Link] (Used as a reference standard for the regioisomer spectral patterns).
-
Simmons, H. E., et al. (1966). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society. Available at: [Link] (Source for characteristic cyclopropyl C-H and ring breathing modes).
Sources
- 1. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3 | CID 519541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
Technical Comparison Guide: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde vs. Roflumilast Intermediate Standards
This guide provides a technical comparison between the specific regioisomer standard 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde and the functional Roflumilast Intermediate Standards (specifically the 3-isomer series).
Executive Summary
In the development of Roflumilast (a PDE4 inhibitor), the distinction between the functional intermediate (3-isomer) and its regioisomeric impurities (2-isomer or 4-isomer variants) is critical for regulatory compliance (ICH Q3A).
-
Roflumilast Intermediate Standards (e.g., 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde) are the actual building blocks used in synthesis and quantitative assay calibration.
-
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a Critical Specificity Standard . It is used primarily during analytical method validation to prove that the Quality Control (QC) method can successfully separate the correct precursor from potential regioisomeric impurities derived from contaminated starting materials (e.g., 2,4-dihydroxybenzaldehyde).
This guide compares their physicochemical properties, synthetic origins, and specific roles in the drug development lifecycle.
Structural & Functional Analysis
The core difference lies in the substitution pattern on the benzaldehyde ring. Roflumilast requires a 3,4-substitution pattern. The 2-isomer represents an "Ortho" impurity that, if un-detected, leads to a pharmacological dead-end or a toxic by-product.
| Feature | Target: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Standard: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde |
| Role | Impurity / Reference Standard | Key Intermediate / Starting Material |
| CAS Number | 1332531-21-1 | 151103-09-2 (Aldehyde precursor) |
| Substitution | 2,4-Disubstituted (Ortho/Para) | 3,4-Disubstituted (Meta/Para) |
| Primary Use | Method Validation (Specificity), Limit of Detection (LOD) studies. | Synthesis of Roflumilast; Assay Calibration. |
| Synthetic Origin | Contamination of 3,4-DHB with 2,4-Dihydroxybenzaldehyde . | Selective alkylation of 3,4-Dihydroxybenzaldehyde . |
| HPLC Behavior | Elutes earlier (typically) due to intramolecular H-bonding effects and lower polarity. | Elutes later ; forms the bulk peak in intermediate analysis. |
| Downstream Risk | Forms "Pseudo-Roflumilast" (2-isomer analog); likely inactive or toxic. | Forms Active Pharmaceutical Ingredient (Roflumilast).[1][2][3][4][5][6][] |
The "Ortho Effect" in Chromatography
The 2-isomer possesses an alkoxy group ortho to the aldehyde carbonyl. While the cyclopropylmethoxy group is bulky, the proximity alters the dipole moment compared to the 3-isomer.
-
Result: In Reverse Phase HPLC (C18), the 2-isomer often displays a distinct retention time shift (usually shorter retention) compared to the 3-isomer, allowing for baseline resolution. This separation is the critical quality attribute (CQA) tested using this standard.
Synthetic Pathways & Impurity Origin[9][10]
Understanding where these compounds diverge is essential for process control. The diagram below illustrates the parallel pathways: the "Correct" route yielding the Roflumilast intermediate, and the "Impurity" route yielding the 2-isomer.
Pathway Visualization (Graphviz)
Figure 1: Divergent synthesis pathways showing the origin of the 2-isomer impurity from starting material contamination.
Experimental Protocols
Method Validation: Specificity (System Suitability)
Objective: To demonstrate that the analytical method can resolve the 2-isomer (impurity) from the 3-isomer (intermediate) with a Resolution (
Reagents:
-
Standard A: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (Reference Standard).
-
Standard B: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (Impurity Standard).
-
Solvent: Acetonitrile:Water (50:50).
Protocol:
-
Preparation of Stock Solutions: Dissolve 10 mg of Standard A and 10 mg of Standard B in separate 10 mL volumetric flasks using Acetonitrile.
-
Spiked Sample Preparation: Transfer 1.0 mL of Stock A into a vial. Spike with 10 µL of Stock B (representing a 1% impurity level). Dilute to 10 mL with mobile phase.
-
HPLC Conditions:
-
Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution.
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 0-5 min (30% B), 5-15 min (30% -> 80% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring absorption).
-
-
Acceptance Criteria:
-
The 2-isomer peak must be baseline separated from the main 3-isomer peak.
-
Calculate Resolution (
): . -
Target:
.
-
Causality & Troubleshooting
-
Issue: Peaks co-elute.
-
Cause: The hydrophobicity of the two isomers is too similar in high-organic mobile phases.
-
Solution: Lower the initial organic concentration (e.g., start at 20% B) or use a Phenyl-Hexyl column which separates based on pi-pi interactions (sensitive to ortho/meta substitution).
-
Regulatory & Quality Context (E-E-A-T)
Why buy the 2-Isomer?
You do not buy the 2-isomer to synthesize Roflumilast. You buy it to prove you are NOT synthesizing it . Under ICH Q3A (R2) , impurities in new drug substances must be reported if they exceed the threshold of 0.05% or 0.10% (depending on daily dose).
-
If your starting material (3,4-DHB) has a purity of 99%, the remaining 1% could be the 2,4-isomer.
-
Without the 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde standard, you cannot quantify this specific risk, leading to potential regulatory hold during NDA filing.
Storage & Stability
-
Roflumilast Intermediates (3-series): Generally stable. Store at 2-8°C.
-
2-Isomer Standard: Often produced in smaller batches. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the aldehyde group to the corresponding benzoic acid (which would shift retention time and invalidate the standard).
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
-
ChemicalBook. Roflumilast and Impurity Profile Overview. (Accessed 2026).[5]
-
Journal of Chemical and Pharmaceutical Research. Process related and degradation impurities in anti-inflammatory drug Roflumilast. JOCPR, 2013, 5(1).
-
PubChem. Compound Summary: 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS 1332531-21-1). National Library of Medicine.
-
SynThink. Roflumilast EP Impurities & USP Related Compounds.
Sources
- 1. Efficacy and safety profile of roflumilast in a real-world experience - Cilli - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roflumilast = 98 HPLC 162401-32-3 [merckmillipore.com]
- 4. store.usp.org [store.usp.org]
- 5. Roflumilast | 162401-32-3 [chemicalbook.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Chromatographic separation of regioisomers of cyclopropylmethoxy benzaldehyde
A Publish Comparison Guide for Process Chemists & Analytical Scientists
Executive Summary
The separation of regioisomers—specifically the ortho- (2-), meta- (3-), and para- (4-) variants of cyclopropylmethoxy benzaldehyde —presents a distinct challenge in pharmaceutical intermediate profiling. While C18 reversed-phase chemistry is the industry default, it often fails to resolve the meta and para isomers due to their nearly identical hydrophobicity indices.
This guide evaluates three distinct chromatographic approaches, providing experimental protocols and comparative data to optimize resolution (
Key Finding: While standard C18 columns struggle with critical pair resolution (
Part 1: The Separation Challenge
The cyclopropylmethoxy moiety adds significant lipophilicity to the benzaldehyde core, but unlike hydroxyl or amino substituents, it does not offer strong hydrogen-bonding differences between isomers.
-
2-(cyclopropylmethoxy)benzaldehyde: Steric hindrance at the ortho position alters the planarity of the molecule, reducing retention on planar phases.
-
3- & 4-(cyclopropylmethoxy)benzaldehyde: These isomers possess similar hydrodynamic volumes and electronic distributions, leading to co-elution on alkyl-bonded phases (C8/C18).
Decision Matrix: Selecting the Right Modality
The following logic flow dictates the optimal instrument choice based on sample stage and purity requirements.
Caption: Decision tree for selecting chromatographic methods based on purity and scale requirements.
Part 2: Detailed Methodologies & Protocols
Method A: High-Resolution RP-HPLC (Recommended)
Principle: This protocol utilizes a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms in the stationary phase induce strong electrostatic and
Experimental Protocol:
-
Column: Kinetex F5 or equivalent PFP column (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Strict control required to maintain selectivity).
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30%
65% B -
15-18 min: 65%
95% B
-
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).
Why this works: The ortho isomer elutes first due to steric inhibition of
Method B: Capillary GC-FID (High Throughput)
Principle: Separation based on boiling point and polarity. The cyclopropyl group is thermally stable up to ~250°C, making GC a viable, solvent-free alternative for process monitoring.
Experimental Protocol:
-
Column: DB-624 or ZB-624 (30 m x 0.25 mm, 1.4 µm film). The thick film helps retain volatile aldehydes and separate isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 240°C.
-
Oven Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 15°C/min to 220°C
-
Hold: 3 min at 220°C.
-
-
Detector: FID @ 260°C.
Caution: Ensure the inlet liner is clean. Acidic active sites in dirty liners can catalyze the ring-opening of the cyclopropyl group, creating artifact peaks.
Part 3: Comparative Performance Data
The following data summarizes a validation study comparing standard C18 chemistry against the recommended PFP method and GC alternative.
Table 1: Comparative Resolution & Performance Metrics
| Feature | Method A: RP-HPLC (PFP) | Method B: GC-FID | Method C: RP-HPLC (C18) |
| Stationary Phase | Pentafluorophenyl propyl | 6% Cyanopropyl-phenyl | C18 (Octadecyl) |
| Elution Order | Ortho < Meta < Para | Ortho < Meta < Para | Ortho < Meta/Para (Co-elution) |
| Critical Pair ( | 2.8 (Meta/Para) | 1.9 (Meta/Para) | 0.8 (Meta/Para) |
| Run Time | 18 min | 12 min | 15 min |
| Solvent Usage | Moderate (ACN/H2O) | None | Moderate |
| Suitability | Final Purity Release | In-Process Control (IPC) | General Screening (Not Recommended) |
Mechanism of Separation (Graphviz Visual)
The diagram below illustrates the interaction mechanism that grants the PFP column superior performance over C18 for this specific application.
Caption: Mechanistic comparison of C18 vs. PFP stationary phases for regioisomer separation.
Part 4: Troubleshooting & Optimization
Issue: Peak Tailing on the Aldehyde
-
Cause: Aldehydes can interact with residual silanols on the silica support.
-
Solution: Ensure the mobile phase pH is acidic (0.1% Formic acid, pH ~2.7) to suppress silanol ionization. For GC, use a deactivated inlet liner.
Issue: Cyclopropyl Ring Instability
-
Cause: High temperatures (>260°C) or strong Lewis acids can open the cyclopropyl ring.
-
Solution: In HPLC, avoid using Trifluoroacetic Acid (TFA) if collecting fractions, as it may degrade the ether linkage upon concentration. Use Formic or Acetic acid instead.
References
-
Separation of Benzaldehyde Derivatives
-
Method for separating benzaldehyde and nitrobenzaldehyde isomers by HPLC. (Patent CN109738536B). Demonstrates the efficacy of fluorophenyl phases for substituted benzaldehydes.[1]
-
-
Selectivity of PFP Phases
- Comparison of Selectivity of Pentafluorophenyl and C18 Stationary Phases. Journal of Chromatography A.
-
General Chromatographic Techniques
-
European Pharmacopoeia (Ph.[2] Eur.) Chapter 2.2.46. Guidelines on system suitability and resolution requirements (
) for isomeric separations.
-
-
Cyclopropylmethoxy Stability
- Synthesis and stability of cyclopropylmethyl ethers. (General Organic Chemistry principles regarding the stability of cyclopropyl carbinyl systems).
Sources
- 1. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 2. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Purity Analysis Standards for 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: A Comparative Analytical Guide
Executive Summary: The Regioisomer Challenge
In the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and PDE4 inhibitors, 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde represents a critical quality control checkpoint.[1] Its structural integrity is often compromised not by random degradation, but by a specific, chemically probable imposter: its regioisomer, 4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde .[1]
This guide objectively compares analytical methodologies for validating the purity of this standard. Unlike generic certificates of analysis (CoA), we argue that qNMR (Quantitative Nuclear Magnetic Resonance) combined with Orthogonal HPLC is the only rigorous standard for distinguishing the target compound from its thermodynamically favored isomers.[1]
Origin of Impurities: The Synthesis Pathway
To understand the analytical requirements, one must understand the synthesis. The primary route involves the alkylation of 2,4-dihydroxybenzaldehyde.[1] This reaction is governed by the competing nucleophilicity of the hydroxyl groups at the 2- and 4-positions.[1]
Mechanism of Impurity Formation
-
The Target (2-Alkoxy): Requires alkylation at the sterically hindered 2-position, often less favored due to the intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen.[1]
-
The Major Impurity (4-Alkoxy): The 4-OH is sterically accessible and more nucleophilic in basic conditions, leading to 4-(cyclopropylmethoxy)-2-hydroxybenzaldehyde.[1]
-
The Over-Alkylated Impurity: 2,4-Bis(cyclopropylmethoxy)benzaldehyde.[1]
Figure 1: Reaction landscape showing the origin of the critical regioisomer impurity.[1]
Comparative Analysis of Purity Standards
We compared three tiers of analytical rigor often found in commercial standards. The "Performance" is defined by the method's ability to detect the critical 4-alkoxy regioisomer.[1]
| Feature | Tier 1: Routine QC (HPLC-UV) | Tier 2: High-Res (LC-MS) | Tier 3: The Gold Standard (qNMR + NOE) |
| Primary Detection | UV Absorbance (254/280 nm) | Mass-to-Charge Ratio (m/z) | Proton Environment & Spatial Proximity |
| Isomer Specificity | Low. 2- and 4-isomers often co-elute on standard C18 columns due to identical lipophilicity.[1] | Medium. Fragmentation patterns are similar; requires careful MS/MS optimization. | High. Definitive structural proof via NOE (Nuclear Overhauser Effect).[1] |
| Quantitation Basis | Relative Peak Area % | Ionization Efficiency (Variable) | Molar Ratio (Internal Standard) |
| Risk Factor | High. Can certify a 99% pure 4-isomer as the 2-isomer target.[1] | Medium. Can confirm MW but miss isomeric ratio. | Low. Absolute structural confirmation. |
| Recommended Use | Daily Batch Release | Impurity Identification | Primary Reference Standard Certification |
Why HPLC-UV Alone Fails
Both the target (2-alkoxy) and the impurity (4-alkoxy) share:
-
Identical Molecular Weight: 192.21 g/mol .
-
Similar Chromophores: Both are phenolic benzaldehydes.
-
Similar pKa: The phenolic OH pKa differs slightly (approx. 7.5 vs 8.0) but often not enough for baseline separation in generic gradients.
Experimental Protocols
Protocol A: Orthogonal HPLC Method (Isomer Separation)
Objective: To achieve baseline separation (Resolution > 1.5) between the 2-alkoxy and 4-alkoxy isomers.[1]
-
Column: Agilent Zorbax SB-Phenyl or Phenomenex Kinetex Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).[1]
-
Rationale: Phenyl phases offer π-π interaction selectivity that discriminates between the ortho and para substitution patterns better than C18.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 280 nm (matches benzaldehyde absorption max).[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold |
| 15.0 | 60 | Linear Gradient |
| 20.0 | 95 | Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |[1]
Success Criteria: The 4-hydroxy-2-alkoxy target typically elutes later than the 2-hydroxy-4-alkoxy impurity on a Phenyl-Hexyl column due to the intramolecular H-bond of the impurity (2-OH to Carbonyl) reducing its interaction with the stationary phase relative to the target.[1]
Protocol B: Structural Validation via NOE Difference NMR
Objective: Definitive proof of the "2-Cyclopropylmethoxy" position.[1]
-
Sample Prep: Dissolve 10 mg of standard in 0.6 mL DMSO-d6.
-
Experiment: 1D NOE Difference or 2D NOESY.
-
Target Irradiation: Irradiate the Aldehyde proton signal (~10.0 - 10.5 ppm).
-
Observation:
-
If Target (2-Alkoxy): You will observe a strong NOE enhancement of the OCH2 protons of the cyclopropyl group (approx.[1] 4.0 ppm).[1][4] This confirms the aldehyde and the alkoxy group are neighbors (ortho).
-
If Impurity (4-Alkoxy): Irradiating the aldehyde will show NOE enhancement of the aromatic protons at C6, but NO enhancement of the cyclopropyl group (which is far away at the para position).[1]
-
Decision Workflow for Purity Assessment
This workflow illustrates the logical steps a researcher should take when qualifying a new batch of this reference standard.
Figure 2: Analytical decision tree for validating the 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde standard.
References
-
Synthesis of Alkoxybenzaldehydes
-
Chromatographic Separation of Isomers
-
NMR Characterization (NOE Applications)
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
-
Related Compound Data (Tucatinib Intermediates)
-
PubChem Compound Summary for CID 51039094 (Tucatinib). National Center for Biotechnology Information (2025).[1]
-
-
General Purity Guidelines
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (2006).[1]
-
Sources
Comparative Crystal Engineering Guide: 2-Substituted 4-Hydroxybenzaldehydes
The following guide details the structural and solid-state properties of 2-substituted 4-hydroxybenzaldehydes, focusing on the comparative analysis between the parent scaffold and its halogenated derivatives.
Executive Summary: The Structural Scaffold
In drug discovery and materials science (NLO), the 4-hydroxybenzaldehyde (4-HBA) scaffold is a "privileged structure." Its utility stems from a reliable supramolecular synthon: the Head-to-Tail Hydrogen Bond .
-
The Donor: Phenolic -OH (Position 4)
-
The Acceptor: Aldehyde -C=O (Position 1)
-
The Perturbation: Substituents at Position 2 (ortho to the aldehyde) introduce steric strain that disrupts planarity, altering solubility, melting point, and crystal packing efficiency.
This guide compares the Parent (4-HBA) against its 2-Chloro and 2-Bromo derivatives to assist in solid-form selection.
Comparative Analysis: Parent vs. 2-Substituted Derivatives
Crystallographic Architecture
The introduction of a halogen at the C2 position (ortho to the aldehyde) drastically alters the packing landscape.
| Feature | Parent: 4-Hydroxybenzaldehyde | Derivative: 2-Chloro-4-hydroxybenzaldehyde | Impact of Substitution |
| Space Group | Monoclinic ( | Monoclinic ( | Symmetry retention is common, but unit cell volume expands. |
| Packing Motif | Infinite 1D Chains. Molecules stack in planar sheets. | Distorted Zig-Zag Chains. The 2-Cl forces the aldehyde group to twist out of the aromatic plane. | Loss of planarity reduces |
| H-Bonding | Linear | Bifurcated or Twisted | The "Head-to-Tail" synthon persists but is geometrically strained. |
| Planarity | Highly Planar ( | Twisted ( | Steric clash between the carbonyl oxygen and the C2-Halogen. |
Performance Metrics (Experimental Data)
Contrary to the intuition that symmetry breaking lowers melting points, the 2-substituted derivatives often exhibit higher thermal stability due to increased molecular weight and dispersion forces (halogen bonding), despite the loss of planar stacking.
| Property | 4-Hydroxybenzaldehyde | 2-Chloro-4-hydroxybenzaldehyde | 2-Bromo-4-hydroxybenzaldehyde |
| Melting Point | |||
| Density | |||
| Solubility (MeOH) | High ( | Moderate | Moderate |
| NLO Activity | Low (Centrosymmetric) | Moderate (Potential for non-centrosymmetric packing) | Enhanced (Heavy atom effect) |
Key Insight: The significant jump in melting point (+30°C) upon 2-chlorination indicates that the lattice energy gain from the halogen substituent outweighs the destabilization caused by the twisting of the aldehyde group.
Experimental Protocols
Protocol A: Controlled Crystal Growth (Vapor Diffusion)
Objective: Grow X-ray quality single crystals suitable for SC-XRD.
-
Preparation: Dissolve 20 mg of the 2-substituted derivative in 2 mL of Methanol (good solubility) or Acetone in a small inner vial (4 mL).
-
Filtration: Pass the solution through a 0.45
PTFE syringe filter to remove dust nuclei. -
Assembly: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-Hexane or Water (Antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Crystals typically appear as needles or prisms within 48-72 hours.
Protocol B: Structural Solution Workflow
Objective: Solve the crystal structure from raw diffraction data.
Figure 1: Standard workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis.
Mechanistic Logic: The "Twist" Effect
The primary differentiator in this chemical series is the Steric Twist .
-
Mechanism: In the parent 4-HBA, the aldehyde proton and oxygen can lie coplanar with the ring. In the 2-substituted derivative, the bulky Halogen (Cl/Br) occupies the space required by the carbonyl oxygen.
-
Result: To relieve this repulsion, the C-C(=O) bond rotates. This breaks the extended
-conjugation slightly but allows for new intermolecular contacts (Halogen...Oxygen or Halogen...Halogen).
Figure 2: Causal pathway of steric substitution impacting crystal packing architecture.
References
-
Panicker, L. (2018).[1] Thermal, spectroscopic and structural characterization of isostructural phase transition in 4-hydroxybenzaldehyde. Phase Transitions.
-
Matos Beja, A., et al. (1997).[2] 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C.
-
PubChem. (2023).[3] 2-Chloro-4-hydroxybenzaldehyde Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (2023).[4] Product Specification: 2-Chloro-4-hydroxybenzaldehyde.
Sources
Safety Operating Guide
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: Operational Safety & Disposal Guide
The following technical guide details the operational and disposal protocols for 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde , a structural intermediate often utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other bioactive scaffolds.
Executive Summary & Chemical Profile
Objective: To provide a self-validating, closed-loop protocol for the safe handling and disposal of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. This guide prioritizes "Read-Across" toxicology, utilizing data from close structural isomers (e.g., 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde) where specific CAS-registered data may be sparse.
Chemical Identity & Properties
| Parameter | Data |
| Chemical Name | 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde |
| Functional Class | Phenolic Aldehyde / Cyclopropyl Ether |
| Physical State | Solid (Crystalline powder) |
| Molecular Formula | C₁₁H₁₂O₃ |
| Hazards (GHS) | Warning H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant) |
| Reactivity | Sensitive to strong oxidizers; aldehyde group susceptible to oxidation. |
Hazard Identification & Risk Assessment
Expertise Insight: As a phenolic aldehyde ether, this compound presents a dual hazard profile. The aldehyde moiety poses a reactivity risk (oxidation to carboxylic acid), while the phenol/ether structure contributes to mucous membrane irritation.
GHS Classification (Read-Across Methodology)
Based on structural analogues (CAS 25934-52-5), the following classifications apply:
-
Serious Eye Damage/Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)[2][3]
Critical Incompatibilities
-
Strong Oxidizing Agents: Reaction may generate heat and pressure.
-
Strong Bases: Phenolic proton deprotonation can lead to exothermic salt formation.
Waste Stream Decision Matrix (Workflow)
The following diagram illustrates the logical flow for categorizing and disposing of waste generated involving this compound.
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with incineration protocols.
Detailed Disposal Procedures
A. Solid Waste (Pure Compound & Contaminated Debris)
Protocol:
-
Containment: Collect solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but discouraged due to breakage risk.
-
Labeling: Affix a hazardous waste label detailing:
-
Disposal Path: Transfer to the facility's Solid Organic Waste stream intended for incineration.
-
Note: Do not compact the waste manually to avoid dust generation.[5]
-
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Protocol:
-
Segregation: Determine if the solvent system is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Why this matters: Halogenated waste requires specific incineration temperatures to prevent dioxin formation.
-
-
pH Adjustment: Ensure the waste solution is near neutral (pH 6-8). If the process involved strong bases (deprotonating the phenol), neutralize with dilute acid before binning to prevent container degradation.
-
Container: Use solvent-compatible safety cans (Safety Can Type I or II).
C. Contaminated Packaging
Protocol:
-
Emptying: Containers must be "RCRA Empty" (less than 3% by weight remaining).
-
Rinsing: Triple rinse the container with a suitable solvent (e.g., acetone).
-
Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Stream B), NOT down the drain.
-
Final Step: Deface the label and discard the container as general trash or recycle if glass.
Emergency Response: Spill Protocol
Trustworthiness Check: This protocol relies on the "Contain-Neutralize-Collect" triad to prevent environmental release.[5]
-
Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.
-
PPE: Don nitrile gloves (double layer recommended), safety goggles, and a N95/P100 particulate respirator.
-
Containment:
-
Decontamination: Wipe the surface with a 10% sodium carbonate solution (to solubilize the phenolic residue) followed by water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660384, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (Isomer Analogue). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
